molecular formula C20H24ClN3OS B563249 Prochlorperazine Sulfoxide-d3 CAS No. 1189943-37-0

Prochlorperazine Sulfoxide-d3

Cat. No.: B563249
CAS No.: 1189943-37-0
M. Wt: 393.0 g/mol
InChI Key: AZGYHFQQUZPAFZ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prochlorperazine Sulfoxide-d3, also known as this compound, is a useful research compound. Its molecular formula is C20H24ClN3OS and its molecular weight is 393.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3OS/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)26(25)20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGYHFQQUZPAFZ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662174
Record name 2-Chloro-10-{3-[4-(~2~H_3_)methylpiperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189943-37-0
Record name 2-Chloro-10-{3-[4-(~2~H_3_)methylpiperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Prochlorperazine Sulfoxide-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Prochlorperazine Sulfoxide-d3, a deuterated metabolite of the widely used antipsychotic and antiemetic drug, Prochlorperazine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, synthesis, metabolic pathways, and analytical methodologies.

Core Chemical and Physical Properties

This compound is the stable isotope-labeled form of Prochlorperazine Sulfoxide, a major metabolite of Prochlorperazine.[1] The introduction of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for pharmacokinetic and metabolic studies involving quantitative analysis by mass spectrometry.

PropertyValueSource
Chemical Name 2-chloro-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine 5-oxide[2]
Synonyms This compound, 2-Chloro-10-[3-(4-methyl-d3-1-piperazinyl)propyl]-10H-phenothiazine 5-Oxide
CAS Number 1189943-37-0[3]
Molecular Formula C₂₀H₂₁D₃ClN₃OS[3]
Molecular Weight 392.96 g/mol [3]
Appearance White to off-white crystalline solid[4]
Storage Temperature 2-8 °C in a well-closed container[5]

Synthesis and Manufacturing

The synthesis of this compound involves a multi-step process that includes the introduction of the deuterium label and the oxidation of the phenothiazine core. While specific proprietary synthesis methods may vary, a general approach can be outlined based on established chemical transformations.

Experimental Protocol: A Representative Synthesis

Step 1: Deuteration of the Piperazine Moiety

A common method for introducing a deuterated methyl group is through the reduction of an appropriate carbamate or amide precursor with a deuterated reducing agent.

  • Precursor Synthesis: Start with a suitable N-demethylated Prochlorperazine precursor, such as 1-(3-(2-chlorophenothiazin-10-yl)propyl)piperazine.

  • Carbamate Formation: React the secondary amine of the piperazine ring with ethyl chloroformate to form a carbamate.

  • Reduction with Lithium Aluminum Deuteride (LAD): Reduce the carbamate using a strong deuterated reducing agent like Lithium Aluminum Deuteride (LiAlD₄). This step replaces the ethyl carbamate group with a trideuteriomethyl (-CD₃) group. A similar approach using LAD reduction of an appropriate amide has been described for the synthesis of deuterium-labeled prochlorperazine.

  • Purification: The resulting Prochlorperazine-d3 is purified using column chromatography.

Step 2: Sulfoxidation of Deuterated Prochlorperazine

The sulfur atom in the phenothiazine ring of Prochlorperazine-d3 is oxidized to form the sulfoxide. Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants.[6]

  • Electrochemical Setup: An undivided glass cell equipped with two glassy carbon electrodes (working and counter-electrode) is used.

  • Electrolyte Solution: Prochlorperazine-d3 is dissolved in a suitable solvent like acetonitrile containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Constant Current Electrolysis: A constant current is applied to the solution. The oxidation of the sulfur atom occurs at the anode.[6] The reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is evaporated, and the supporting electrolyte is removed by recrystallization. The crude product is then purified by flash chromatography to yield this compound.

Metabolic Pathway of Prochlorperazine

Prochlorperazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6.[7] Major metabolic pathways include hydroxylation, N-demethylation, and sulfoxide formation.[7] Prochlorperazine Sulfoxide is one of the main metabolites detected in plasma.[7][8][9]

Prochlorperazine Metabolism Prochlorperazine Prochlorperazine CYP2D6 CYP2D6 (Liver) Prochlorperazine->CYP2D6 Sulfoxide Prochlorperazine Sulfoxide Hydroxylated 7-Hydroxyprochlorperazine Demethylated N-desmethylprochlorperazine CYP2D6->Sulfoxide Sulfoxidation CYP2D6->Hydroxylated Hydroxylation CYP2D6->Demethylated N-demethylation

Metabolism of Prochlorperazine to its major metabolites.

Pharmacological Profile

The pharmacological activity of Prochlorperazine is primarily attributed to its potent antagonism of dopamine D2 receptors in the brain.[10] This action in the chemoreceptor trigger zone is responsible for its antiemetic effects, while its effects in the mesolimbic pathway contribute to its antipsychotic properties.[10] Prochlorperazine also exhibits antagonist activity at histaminergic, cholinergic, and alpha-adrenergic receptors.[7]

Prochlorperazine Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release Dopamine Dopamine Dopamine_release->Dopamine D2_receptor Dopamine D2 Receptor Signal_transduction Signal Transduction D2_receptor->Signal_transduction Activates Prochlorperazine Prochlorperazine Prochlorperazine->D2_receptor Blocks Dopamine->D2_receptor Binds to

References

An In-depth Technical Guide to a Proposed Synthesis Pathway for Prochlorperazine Sulfoxide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for Prochlorperazine Sulfoxide-d3, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the antiemetic drug Prochlorperazine. Due to the limited availability of a detailed, published synthesis protocol, this document provides a scientifically plausible, multi-step approach based on established chemical transformations of phenothiazine derivatives and related heterocyclic compounds. The proposed pathway involves the preparation of a deuterated side-chain precursor, its attachment to the phenothiazine core, and subsequent selective oxidation.

Proposed Synthesis Pathway Overview

The synthesis of this compound (4) can be envisioned in three main stages, starting from commercially available precursors:

  • Synthesis of the Deuterated Side Chain: Preparation of 1-(3-chloropropyl)-4-(trideuteriomethyl)piperazine (2).

  • Alkylation of 2-Chlorophenothiazine: Coupling of the deuterated side chain with 2-chlorophenothiazine (1) to yield Prochlorperazine-d3 (3).

  • Selective Oxidation: Oxidation of the sulfur atom in the phenothiazine ring of Prochlorperazine-d3 to the corresponding sulfoxide.

The following diagram illustrates the proposed logical workflow for the synthesis.

G cluster_0 Stage 1: Deuterated Side Chain Synthesis cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Oxidation Piperazine Piperazine N-Boc-Piperazine N-Boc-Piperazine Piperazine->N-Boc-Piperazine Boc Anhydride N-Boc-N'-(trideuteriomethyl)piperazine N-Boc-N'-(trideuteriomethyl)piperazine N-Boc-Piperazine->N-Boc-N'-(trideuteriomethyl)piperazine CD3I 1-(trideuteriomethyl)piperazine 1-(trideuteriomethyl)piperazine N-Boc-N'-(trideuteriomethyl)piperazine->1-(trideuteriomethyl)piperazine TFA or HCl 1-(3-chloropropyl)-4-(trideuteriomethyl)piperazine 1-(3-chloropropyl)-4-(trideuteriomethyl)piperazine 1-(trideuteriomethyl)piperazine->1-(3-chloropropyl)-4-(trideuteriomethyl)piperazine 1-bromo-3-chloropropane, Base Prochlorperazine-d3 Prochlorperazine-d3 1-(3-chloropropyl)-4-(trideuteriomethyl)piperazine->Prochlorperazine-d3 NaH or Sodamide 2-Chlorophenothiazine 2-Chlorophenothiazine 2-Chlorophenothiazine->Prochlorperazine-d3 This compound This compound Prochlorperazine-d3->this compound Oxidizing Agent (e.g., H2O2)

Caption: Proposed multi-stage synthesis workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its non-deuterated analogue is presented below.

PropertyThis compoundProchlorperazine Sulfoxide
Molecular Formula C₂₀H₂₁D₃ClN₃OS[1][2]C₂₀H₂₄ClN₃OS[3]
Molecular Weight 392.96 g/mol [1][2]389.95 g/mol [3]
CAS Number 1189943-37-0[1]10078-27-0[3]
Appearance Likely a solidSolid
IUPAC Name 2-chloro-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine 5-oxide2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on general methodologies for similar chemical transformations. Optimization of reaction conditions would be necessary to achieve desired yields and purity.

Stage 1: Synthesis of 1-(3-chloropropyl)-4-(trideuteriomethyl)piperazine (2)
  • Protection of Piperazine: React piperazine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) to yield mono-Boc-protected piperazine.

  • Deuteromethylation: The N-H of mono-Boc-piperazine can be alkylated using a deuterated methyl source. A common method would involve deprotonation with a mild base followed by reaction with trideuteriomethyl iodide (CD₃I).

  • Deprotection: The Boc protecting group is removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane, to yield 1-(trideuteriomethyl)piperazine.

  • Alkylation: The secondary amine of 1-(trideuteriomethyl)piperazine is then alkylated with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate in a solvent like acetonitrile to yield the desired side chain precursor (2).

Stage 2: Synthesis of Prochlorperazine-d3 (3)
  • Deprotonation: 2-Chlorophenothiazine (1) is deprotonated at the N-10 position using a strong base like sodium hydride (NaH) or sodamide (NaNH₂) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or toluene.

  • Alkylation: The resulting phenothiazine anion is then reacted with the deuterated side chain, 1-(3-chloropropyl)-4-(trideuteriomethyl)piperazine (2), to form Prochlorperazine-d3 (3). The reaction mixture is typically heated to drive the reaction to completion.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. Purification is likely achieved through column chromatography on silica gel.

Stage 3: Synthesis of this compound (4)
  • Selective Oxidation: Prochlorperazine-d3 (3) is dissolved in a suitable solvent, such as acetic acid or a mixture of acetone and water. An oxidizing agent is then added portion-wise. A common and effective reagent for this transformation is hydrogen peroxide (H₂O₂).[4] The reaction progress should be carefully monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid over-oxidation to the sulfone. Electrochemical oxidation methods have also been reported for the synthesis of phenothiazine sulfoxides.

  • Work-up and Purification: Upon completion, the reaction mixture is neutralized, and the product is extracted. The final product, this compound (4), would then be purified by recrystallization or column chromatography.

Proposed Synthesis Pathway Diagram

The chemical transformations in the proposed synthesis pathway are depicted below.

Synthesis_Pathway cluster_0 Proposed Synthesis of this compound 2-Chlorophenothiazine 2-Chlorophenothiazine (1) Prochlorperazine_d3 Prochlorperazine-d3 (3) 2-Chlorophenothiazine->Prochlorperazine_d3 1. NaH, DMF 2. Compound (2) Deuterated_Side_Chain 1-(3-chloropropyl)-4-(trideuteriomethyl)piperazine (2) Deuterated_Side_Chain->Prochlorperazine_d3 Prochlorperazine_Sulfoxide_d3 This compound (4) Prochlorperazine_d3->Prochlorperazine_Sulfoxide_d3 H2O2, Acetic Acid

Caption: Proposed reaction scheme for the synthesis of this compound.

Conclusion

This technical guide presents a viable, albeit proposed, synthetic route for this compound. The pathway is grounded in well-established organic chemistry principles and reactions common in the synthesis of phenothiazine-based pharmaceuticals. For researchers and drug development professionals, this guide provides a foundational blueprint for the laboratory-scale synthesis of this important deuterated internal standard. It is imperative to note that the successful implementation of this synthesis would require careful optimization of each step and thorough analytical characterization of all intermediates and the final product.

References

Prochlorperazine Metabolism and Sulfoxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathways of prochlorperazine, with a specialized focus on its sulfoxidation. The information presented herein is curated for professionals in drug development and scientific research, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key processes.

Overview of Prochlorperazine Metabolism

Prochlorperazine (PCZ) is a first-generation antipsychotic of the phenothiazine class, primarily used for its antiemetic properties in treating severe nausea and vomiting.[1] Its therapeutic efficacy and potential for adverse effects are closely linked to its extensive hepatic metabolism.[2] The drug undergoes significant first-pass metabolism, which can lead to low and variable absorption after oral administration.[2]

The primary metabolic transformations of prochlorperazine include:

  • Sulfoxidation

  • N-demethylation

  • Aromatic Hydroxylation

  • N-oxidation

  • Conjugation with glucuronic acid [1][3]

These biotransformations are primarily mediated by the Cytochrome P450 (CYP) enzyme system, converting the lipophilic parent drug into more hydrophilic metabolites for excretion.[4][5] Excretion of prochlorperazine and its metabolites occurs mainly via feces and bile.[3]

Enzymology of Metabolism

Several CYP450 isoforms are involved in the metabolism of prochlorperazine. In vitro studies using cDNA-expressed enzymes have identified CYP2D6 and CYP2C19 as the most efficient isoforms in its metabolism.[4] CYP3A4 and CYP3A5 also contribute to its biotransformation.[2] While CYP genotypes (CYP2C19, CYP2D6, CYP3A5) do not appear to significantly affect the plasma concentrations of prochlorperazine or its metabolites, the role of these enzymes is critical in the drug's clearance.[6]

  • CYP2D6: This enzyme is a key player in the metabolism of about 25% of commonly prescribed drugs, including many antipsychotics.[7] It is involved in the oxidation of prochlorperazine.[1][3]

  • CYP2C19: Along with CYP2D6, this isoform is highly efficient in metabolizing prochlorperazine, contributing significantly to the formation of N-desmethyl prochlorperazine.[4]

  • CYP3A4/5: These enzymes are also implicated in the overall metabolism of the drug.[2]

Major Metabolic Pathways and Metabolites

Sulfoxidation

Sulfoxidation is a major metabolic pathway for prochlorperazine and other phenothiazines.[5] This reaction involves the oxidation of the sulfur atom in the phenothiazine ring. The primary metabolite from this pathway is Prochlorperazine Sulfoxide .[3][4][8] Additionally, a further oxidized metabolite, Prochlorperazine Sulfoxide 4'-N-oxide , has been identified.[4][9] While most phenothiazine metabolites are pharmacologically inactive, the specific activity of these sulfoxide metabolites is an area of ongoing research.[1]

N-Demethylation

N-demethylation results in the formation of N-desmethyl prochlorperazine .[3][4] This metabolite is considered a major product, with studies indicating it is formed most prominently by CYP2D6 and CYP2C19.[4] N-desmethyl prochlorperazine has been detected as an active metabolite.[2]

Aromatic Hydroxylation

Hydroxylation of the aromatic ring structure leads to the formation of 7-hydroxy prochlorperazine .[4][9] This is another significant pathway in the drug's biotransformation.

The diagram below illustrates the primary metabolic pathways of prochlorperazine.

prochlorperazine_metabolism cluster_metabolites Major Metabolites PCZ Prochlorperazine Sulfoxide Prochlorperazine Sulfoxide PCZ->Sulfoxide Sulfoxidation (CYP450s) Desmethyl N-desmethyl Prochlorperazine PCZ->Desmethyl N-demethylation (CYP2D6, CYP2C19) Hydroxy 7-hydroxy Prochlorperazine PCZ->Hydroxy 7-hydroxylation (CYP450s) Sulfoxide_N_Oxide Prochlorperazine Sulfoxide 4'-N-oxide Sulfoxide->Sulfoxide_N_Oxide N-oxidation

Figure 1: Primary metabolic pathways of prochlorperazine.

Quantitative Data on Prochlorperazine Metabolism

Quantitative analysis of prochlorperazine and its metabolites is crucial for pharmacokinetic studies. The tables below summarize key findings from literature.

Table 1: Major Identified Metabolites and Associated Enzymes

Metabolite Abbreviation Associated Metabolic Pathway Key Enzymes Involved Reference
Prochlorperazine Sulfoxide - Sulfoxidation CYP450s [4][6]
N-desmethyl Prochlorperazine - N-demethylation CYP2D6, CYP2C19 [4]
7-hydroxy Prochlorperazine - Aromatic Hydroxylation CYP450s [4][6]

| Prochlorperazine Sulfoxide 4'-N-oxide | - | Sulfoxidation, N-oxidation | Not specified |[4] |

Table 2: Comparison of Metabolite Exposure: Buccal vs. Oral Administration

Administration Route Key Finding Implication Reference
Oral Tablet High first-pass metabolism Lower bioavailability of parent drug, higher relative exposure to metabolites. [9]

| Buccal Formulation | Plasma concentrations >2x higher than oral; metabolite exposure ~50% of oral | Bypasses first-pass metabolism, leading to higher parent drug exposure and lower metabolite exposure. |[9] |

Experimental Protocols

The characterization of prochlorperazine's metabolism relies on robust in vitro and analytical methodologies.

In Vitro Metabolism Assay Using Recombinant CYP Enzymes

This protocol outlines a typical experiment to identify which CYP450 isoforms are responsible for a drug's metabolism, based on methodologies described in the literature.[4][10]

Objective: To determine the relative contribution of various CYP450 enzymes to the metabolism of prochlorperazine.

Materials:

  • Prochlorperazine (PCZ)

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4, 3A5, 2E1) expressed in a suitable system[10]

  • Control (system without active enzyme)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Reaction tubes

  • Incubator/water bath (37°C)

  • Reaction termination solvent (e.g., ice-cold acetonitrile)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of prochlorperazine in a suitable solvent.

  • Reaction Mixture: In a reaction tube, combine the phosphate buffer, the specific recombinant CYP enzyme, and prochlorperazine. A typical substrate concentration used is 100 µM.[4]

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to bring it to temperature.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system. The final volume is typically standardized for all reactions.

  • Incubation: Incubate the mixture at 37°C for a defined period, for example, 60 minutes.[4]

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins.

  • Protein Removal: Centrifuge the samples at high speed (e.g., 2000g for 5 minutes) to pellet the precipitated protein.[4]

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to measure the amount of remaining prochlorperazine and identify/quantify the formed metabolites.

  • Comparison: Compare the percentage loss of prochlorperazine in each active enzyme incubation to the control incubation to determine the activity of each CYP isoform.

experimental_workflow start Prepare Reaction Mixture (Buffer, Prochlorperazine, rhCYP Enzyme) pre_inc Pre-incubate at 37°C start->pre_inc initiate Initiate Reaction (Add NADPH) pre_inc->initiate incubate Incubate at 37°C for 60 min initiate->incubate terminate Terminate Reaction (Add Ice-Cold Acetonitrile) incubate->terminate centrifuge Centrifuge (2000g, 5 min) terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end Quantify Metabolites & Parent Drug Loss analyze->end

Figure 2: Workflow for an in vitro prochlorperazine metabolism assay.
Analytical Method: HPLC for Quantification

High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification of prochlorperazine and its metabolites in biological matrices and pharmaceutical formulations.[11][12]

Objective: To separate and quantify prochlorperazine in a sample.

Instrumentation & Conditions (Example):

  • System: HPLC with UV or Diode Array Detector (DAD).

  • Column: Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) or equivalent C18 column.

  • Mobile Phase: A mixture of an acidic aqueous buffer and an organic solvent. An example is 0.1% Formic acid and Acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.[11]

  • Detection Wavelength: 254 nm or 258 nm.[12]

  • Data Acquisition: Software such as Agilent OpenLAB CDS.

Procedure:

  • Sample Preparation:

    • For Plasma: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the drug from plasma proteins and other interferences.[13]

    • For Tablets: Weigh and powder tablets, dissolve in a suitable solvent (e.g., 0.3M HCl or the mobile phase diluent), filter, and dilute to the appropriate concentration range.[14]

  • Standard Preparation: Prepare a stock solution of prochlorperazine reference standard. Create a series of working standard solutions of known concentrations to generate a calibration curve (e.g., 2.5-7.5 µg/mL).[15]

  • Chromatography: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Record the peak area at the retention time for prochlorperazine (e.g., ~2.24 min under the conditions described in).

  • Calculation: Construct a calibration curve by plotting peak area versus concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of prochlorperazine in the unknown samples.

Conclusion

The metabolism of prochlorperazine is a complex process involving multiple pathways, primarily sulfoxidation, N-demethylation, and hydroxylation, which are mediated by a suite of CYP450 enzymes, notably CYP2D6 and CYP2C19.[4] The formation of key metabolites such as prochlorperazine sulfoxide and N-desmethyl prochlorperazine significantly influences the drug's pharmacokinetic profile.[2][4] Understanding these pathways and the experimental methods used to elucidate them is essential for drug development professionals to predict drug-drug interactions, understand inter-individual variability, and optimize drug delivery systems to enhance therapeutic efficacy, as demonstrated by the development of buccal formulations that bypass extensive first-pass metabolism.

References

An In-Depth Technical Guide to the Isotopic Labeling of Prochlorperazine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of prochlorperazine and its metabolites. It is designed to furnish researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and visualizations to support pharmacokinetic and metabolic studies. This document delves into the synthesis of isotopically labeled compounds, methods for quantitative analysis, and a detailed experimental workflow, supplemented by clear data tables and graphical representations of metabolic pathways and experimental procedures.

Introduction to Prochlorperazine and its Metabolism

Prochlorperazine is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties. Following administration, it undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6. The main metabolic pathways include oxidation, hydroxylation, demethylation, sulfoxide formation, and conjugation with glucuronic acid.

The primary metabolites of prochlorperazine identified in human plasma are:

  • Prochlorperazine Sulfoxide (PCZSO)

  • N-desmethylprochlorperazine (NDPCZ)

  • 7-hydroxyprochlorperazine (7-OH-PCZ)

  • Prochlorperazine Sulfoxide 4'-N-oxide

Understanding the formation and clearance of these metabolites is crucial for a complete pharmacokinetic profile of prochlorperazine. Isotopic labeling is a powerful technique to trace the fate of the drug and its metabolites in vivo.

Metabolic Pathway of Prochlorperazine

The metabolic conversion of prochlorperazine to its major metabolites is a complex process involving several enzymatic reactions. The pathway diagram below illustrates the key transformations.

prochlorperazine_metabolism Prochlorperazine Prochlorperazine PCZSO Prochlorperazine Sulfoxide Prochlorperazine->PCZSO Sulfoxidation (CYP2D6) NDPCZ N-desmethyl- prochlorperazine Prochlorperazine->NDPCZ N-demethylation 7_OH_PCZ 7-hydroxy- prochlorperazine Prochlorperazine->7_OH_PCZ Hydroxylation PCZ_N_Oxide Prochlorperazine Sulfoxide 4'-N-oxide PCZSO->PCZ_N_Oxide N-oxidation Conjugates Glucuronide Conjugates 7_OH_PCZ->Conjugates experimental_workflow cluster_synthesis Synthesis & Preparation cluster_invivo In Vivo Study cluster_analysis Sample Analysis cluster_data Data Processing Synth_PCP Synthesize Isotopically Labeled Prochlorperazine Synth_Metabolites Synthesize Labeled Metabolite Standards QC QC of Labeled Compounds (MS, NMR) Synth_Metabolites->QC Formulation Formulate Dosing Solution QC->Formulation Dosing Administer Labeled Prochlorperazine Formulation->Dosing Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Plasma_Sep Plasma Separation Sampling->Plasma_Sep Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Sep->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Quant Quantification of Analytes LCMS->Quant PK_Analysis Pharmacokinetic Modeling Quant->PK_Analysis Report Generate Report PK_Analysis->Report

Prochlorperazine Sulfoxide-d3: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Prochlorperazine Sulfoxide-d3, a deuterated analog of a major metabolite of the antiemetic and antipsychotic drug, Prochlorperazine. This document is intended to serve as a comprehensive resource, offering key data from a representative Certificate of Analysis, detailed experimental protocols for analytical testing, and visualizations of relevant workflows and pathways.

Certificate of Analysis

The following table summarizes the typical analytical data for a batch of this compound. While specific values may vary between lots, this representative data provides an overview of the quality control specifications for this compound.

TestSpecificationResult
Appearance White to Off-White SolidConforms
Solubility Soluble in AcetonitrileConforms
Identity (¹H-NMR) Conforms to structureConforms
Identity (Mass Spec) Conforms to structureConforms
Purity (HPLC) ≥ 98.0%99.0%
Isotopic Purity ≥ 99% DeuteriumConforms
Loss on Drying (TGA) ≤ 1.0%0.60%
Residual Solvents Meets USP <467> limitsConforms

Physicochemical Properties

PropertyValueReference
Chemical Formula C₂₀H₂₁D₃ClN₃OS[1][2]
Molecular Weight 392.96 g/mol [1][3]
CAS Number 1189943-37-0[1][2]
Purity 99.0%[4]
Storage Store at 2-8 °C for long-term storage.
Shipping Condition Product is stable to be shipped at room temperature.

Experimental Protocols

Detailed methodologies for the key analytical tests performed on this compound are provided below. These protocols are based on established methods for the analysis of Prochlorperazine and its metabolites.[5]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from a stability-indicating HPLC method for Prochlorperazine and its impurities.

  • Instrumentation: HPLC with UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS) for Identity Confirmation
  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

  • LC Conditions: Use the HPLC conditions described in section 3.1.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Gas Flow (Desolvation): 600 L/hr

  • Expected Ion: [M+H]⁺ at m/z 393.1

Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
  • Instrumentation: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)

  • Concentration: Approximately 10 mg/mL

  • Procedure: Acquire a standard one-dimensional proton NMR spectrum. The absence of a singlet corresponding to the N-methyl group (around 2.2-2.5 ppm) and the presence of characteristic aromatic and aliphatic signals will confirm the structure. The chemical shifts of protons adjacent to the sulfoxide group will be shifted downfield compared to the non-oxidized parent compound.

Thermogravimetric Analysis (TGA) for Loss on Drying
  • Instrumentation: TGA Analyzer

  • Sample Size: 5-10 mg

  • Heating Rate: 10 °C/min

  • Temperature Range: Ambient to 300°C

  • Atmosphere: Nitrogen, with a flow rate of 20 mL/min

  • Analysis: Calculate the percentage of weight loss from the TGA curve.

Visualizations

The following diagrams illustrate key processes related to the quality control and mechanism of action of Prochlorperazine.

qc_workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Release start Sample Receipt prep Sample Preparation start->prep hplc HPLC (Purity) prep->hplc ms Mass Spec (Identity) prep->ms nmr NMR (Identity) prep->nmr tga TGA (LOD) prep->tga review Data Review & Analysis hplc->review ms->review nmr->review tga->review cofa Certificate of Analysis Generation review->cofa release Batch Release cofa->release

Caption: Quality control workflow for this compound.

prochlorperazine_moa prochlorperazine Prochlorperazine cyp450 CYP450 Enzymes (e.g., CYP2D6) prochlorperazine->cyp450 Metabolism d2_receptor Dopamine D2 Receptor prochlorperazine->d2_receptor Antagonism metabolite Prochlorperazine Sulfoxide cyp450->metabolite ctz Chemoreceptor Trigger Zone (CTZ) d2_receptor->ctz Blocks Signal vomiting_center Vomiting Center ctz->vomiting_center Stimulates antiemetic_effect Antiemetic Effect vomiting_center->antiemetic_effect Inhibition leads to

Caption: Simplified metabolic and signaling pathway of Prochlorperazine.

References

Methodological & Application

Application Notes and Protocols for the Use of Prochlorperazine Sulfoxide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Prochlorperazine Sulfoxide-d3 as an internal standard in the quantitative analysis of prochlorperazine and its primary metabolite, prochlorperazine sulfoxide, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Prochlorperazine is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties. Accurate quantification of prochlorperazine and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Prochlorperazine is extensively metabolized in the liver, with one of the major metabolites being prochlorperazine sulfoxide.[1][2][3]

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they exhibit similar chemical and physical properties to the analyte, co-elute chromatographically, and correct for variations in sample preparation and matrix effects.[4][5][6] this compound is a deuterated analog of the major metabolite and serves as an ideal internal standard for the accurate quantification of both prochlorperazine and prochlorperazine sulfoxide.

Principle of the Method

This method involves the use of liquid chromatography to separate the analytes (prochlorperazine and prochlorperazine sulfoxide) from the biological matrix components. Detection and quantification are achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This compound is added to all samples, calibrators, and quality control samples at a known concentration at the beginning of the sample preparation process. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of the analyte in the unknown samples. This ratiometric measurement corrects for potential variability during sample extraction, and ion suppression or enhancement in the mass spectrometer source.

Materials and Reagents

  • Analytes: Prochlorperazine, Prochlorperazine Sulfoxide

  • Internal Standard: this compound

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (HPLC or LC-MS grade)

  • Buffers: Ammonium acetate, Formic acid

  • Biological Matrix: Human plasma (or other relevant biological fluid)

  • Reagents for Sample Preparation: Protein precipitation agents (e.g., trichloroacetic acid, zinc sulfate), liquid-liquid extraction solvents.

Experimental Protocols

Preparation of Standard and Stock Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of prochlorperazine, prochlorperazine sulfoxide, and this compound and dissolve in 10 mL of methanol to obtain individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the prochlorperazine and prochlorperazine sulfoxide primary stock solutions in a 50:50 mixture of methanol and water to create working standards for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the biological sample (plasma, calibrator, or QC) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are representative LC-MS/MS parameters. Optimization may be required for specific instrumentation.

Table 1: LC-MS/MS Instrumental Parameters

ParameterValue
LC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm)
Mobile Phase A5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient0-0.5 min: 20% B; 0.5-3.0 min: 20-80% B; 3.0-3.5 min: 80% B; 3.5-4.0 min: 80-20% B; 4.0-5.0 min: 20% B
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table 2
Dwell Time100 ms
Collision GasArgon
Ion Source Temp.500°C

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Prochlorperazine374.1113.125
Prochlorperazine Sulfoxide390.1113.128
This compound (IS) 393.1 116.1 28

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification

The concentration of prochlorperazine and prochlorperazine sulfoxide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Method Validation Parameters

A bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

Table 3: Typical Method Validation Results

ParameterProchlorperazineProchlorperazine Sulfoxide
Linearity Range 0.1 - 50 ng/mL0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%
Recovery > 80%> 80%
Matrix Effect Minimal and compensated by ISMinimal and compensated by IS
Stability (Freeze-thaw, short-term, long-term) EstablishedEstablished

Note: The values in this table are representative and should be established during method validation. A study on the simultaneous determination of prochlorperazine and its metabolites in human plasma reported linear calibration curves over the concentration ranges of 0.01-40 µg/L for prochlorperazine and 0.05-80 µg/L for prochlorperazine sulfoxide.[7] The intra- and inter-assay precisions were within 9.0%, and accuracies were between 99-105%.[7]

Visualizations

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (100 µL) Add_IS Add this compound (20 µL) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate_Ratio Calculate Analyte/IS Area Ratio Integrate->Calculate_Ratio Calibrate Calibration Curve Plot Calculate_Ratio->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: Experimental workflow for the quantification of prochlorperazine using this compound as an internal standard.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Quant Quantification Prochlorperazine Prochlorperazine (Analyte 1) CoElution Co-elution of Analytes and IS Prochlorperazine->CoElution Prochlorperazine_Sulfoxide Prochlorperazine Sulfoxide (Analyte 2) Prochlorperazine_Sulfoxide->CoElution IS This compound (Internal Standard) IS->CoElution MS_Detection Differential Detection by Mass (m/z 374.1, 390.1, 393.1) CoElution->MS_Detection Ratio Ratio of Analyte Area to IS Area Corrects for Variability MS_Detection->Ratio

Caption: Logical relationship of using a co-eluting, mass-differentiated internal standard for accurate quantification.

References

Application Note: High-Throughput Analysis of Prochlorperazine in Human Plasma Using LC-MS/MS with Prochlorperazine Sulfoxide-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of prochlorperazine in human plasma. The assay utilizes prochlorperazine sulfoxide-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward protein precipitation method is employed for sample preparation, enabling high-throughput analysis suitable for clinical research and drug development. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Prochlorperazine is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties.[1] It primarily acts as a dopamine D2 receptor antagonist in the brain.[2][3] Accurate and reliable quantification of prochlorperazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and specificity.[4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in instrument response, thereby improving the overall quality of the analytical data. This application note provides a detailed protocol for the analysis of prochlorperazine in human plasma using a validated LC-MS/MS method.

Experimental

Materials and Reagents
  • Prochlorperazine (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Human Plasma (K2-EDTA)

  • Deionized Water

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu Nexera, Waters Acquity UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex Triple Quad™, Waters Xevo TQ-S)

  • Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Prochlorperazine: Accurately weigh and dissolve the reference standard in methanol.

    • This compound: Accurately weigh and dissolve the internal standard in methanol.

  • Working Standard Solutions:

    • Serially dilute the prochlorperazine stock solution with 50:50 (v/v) acetonitrile/water to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with acetonitrile.

Sample Preparation Protocol
  • Label polypropylene tubes for calibration standards, QC samples, and unknown samples.

  • Pipette 50 µL of the appropriate standard, QC, or unknown plasma sample into the corresponding tube.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer 100 µL of the supernatant to a clean autosampler vial or plate.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method
  • Liquid Chromatography Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0.0-0.5 min: 20% B

      • 0.5-2.0 min: 20-80% B

      • 2.0-2.5 min: 80% B

      • 2.5-2.6 min: 80-20% B

      • 2.6-3.5 min: 20% B

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Prochlorperazine374.1113.110035
This compound (IS)393.2116.110038

Results and Discussion

Method Validation Summary

The described LC-MS/MS method was validated for linearity, precision, accuracy, and limit of quantification. The results are summarized in the tables below.

Table 1: Linearity and Limit of Quantification

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
Prochlorperazine0.1 - 100> 0.9950.1

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD) (n=6)Inter-day Precision (%RSD) (n=18)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low0.3< 10< 1090-11090-110
Medium10< 8< 892-10892-108
High80< 5< 595-10595-105

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample (50 µL) precipitation Protein Precipitation (Vortex & Centrifuge) sample->precipitation is Internal Standard in ACN (150 µL) is->precipitation supernatant Supernatant Transfer (100 µL) precipitation->supernatant injection LC-MS/MS Injection (5 µL) supernatant->injection analysis Data Analysis injection->analysis

Caption: A schematic of the sample preparation and analysis workflow.

Prochlorperazine Signaling Pathway

signaling_pathway Prochlorperazine Prochlorperazine D2R Dopamine D2 Receptor Prochlorperazine->D2R Antagonism Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Downstream Downstream Effects (e.g., antiemetic action) cAMP->Downstream Regulation

Caption: Prochlorperazine's antagonism of the D2 dopamine receptor.

Conclusion

This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of prochlorperazine in human plasma. The use of a stable isotope-labeled internal standard and a simple protein precipitation protocol makes this method highly suitable for high-throughput analysis in a research setting. The validation data demonstrates that the method meets the criteria for accuracy, precision, and linearity, making it a valuable tool for pharmacokinetic and other drug development studies involving prochlorperazine.

References

Application Note: Quantitative Analysis of Prochlorperazine in Human Plasma by LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochlorperazine is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties. Accurate and precise quantification of Prochlorperazine in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Prochlorperazine in human plasma. The use of a stable isotope-labeled internal standard, Prochlorperazine-d8, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.

Principle

This method involves the extraction of Prochlorperazine and the deuterated internal standard (Prochlorperazine-d8) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The concentration of Prochlorperazine is determined by calculating the peak area ratio of the analyte to the internal standard.

Logical Relationship: Use of a Deuterated Internal Standard

G cluster_0 Analytical Process cluster_1 Rationale Analyte Prochlorperazine Extraction Protein Precipitation Analyte->Extraction SimilarBehavior Similar Physicochemical Properties Analyte->SimilarBehavior IS Prochlorperazine-d8 (IS) IS->Extraction IS->SimilarBehavior Plasma Plasma Sample Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS AccurateQuant Accurate Quantification LCMS->AccurateQuant CoElution Co-elution Correction Correction for Variability CoElution->Correction SimilarBehavior->CoElution SimilarBehavior->Correction Correction->AccurateQuant

Caption: Principle of using a deuterated internal standard for accurate quantification.

Experimental Protocols

Materials and Reagents
  • Prochlorperazine maleate salt (Reference Standard)

  • Prochlorperazine-d8 (Deuterated Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Stock and Working Solutions
  • Prochlorperazine Stock Solution (1 mg/mL): Accurately weigh and dissolve Prochlorperazine maleate in methanol.

  • Prochlorperazine-d8 Stock Solution (1 mg/mL): Accurately weigh and dissolve Prochlorperazine-d8 in methanol.

  • Working Solutions: Prepare serial dilutions of the Prochlorperazine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Prochlorperazine-d8 stock solution in acetonitrile.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of plasma into the corresponding tubes.

  • Add 20 µL of the appropriate Prochlorperazine working solution for calibration standards and QCs. For unknown samples, add 20 µL of 50:50 methanol:water.

  • Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes.

  • Vortex each tube for 30 seconds to precipitate plasma proteins.

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing start Start: Plasma Sample (100 µL) add_analyte Spike with Prochlorperazine Standards/QCs start->add_analyte add_is Add Internal Standard (Prochlorperazine-d8 in ACN) add_analyte->add_is vortex Vortex to Precipitate Proteins add_is->vortex centrifuge Centrifuge at 12,000 x g vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Unknown Samples calibrate->quantify end End: Report Concentration quantify->end

Caption: Workflow for Prochlorperazine quantification in plasma.

LC-MS/MS Conditions

Liquid Chromatography

ParameterCondition
Column C18 reverse-phase, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10-90% B over 3 min, hold at 90% B for 1 min, re-equilibrate at 10% B for 1 min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Prochlorperazine: 374.1 -> 113.1Prochlorperazine-d8: 382.2 -> 114.1
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Method Validation Summary

The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics.

Table 1: Calibration Curve and Linearity
ParameterResult
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Calibration Model Linear, 1/x² weighting
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 0.1≤ 1585 - 115≤ 1585 - 115
Low QC 0.3≤ 1090 - 110≤ 1090 - 110
Mid QC 10≤ 1090 - 110≤ 1090 - 110
High QC 80≤ 1090 - 110≤ 1090 - 110

LLOQ: Lower Limit of Quantification

Table 3: Recovery and Matrix Effect
QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low QC 85 - 9585 - 9590 - 110
High QC 85 - 9585 - 9590 - 110

Conclusion

This application note provides a detailed, validated LC-MS/MS method for the quantitative analysis of Prochlorperazine in human plasma. The use of a deuterated internal standard and a simple protein precipitation protocol results in a robust, accurate, and high-throughput assay suitable for a variety of research and clinical applications.

Application Notes and Protocols for Prochlorperazine Bioanalysis Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochlorperazine is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties. Accurate and reliable quantification of Prochlorperazine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. A critical step in the bioanalytical workflow is sample preparation, which aims to remove interfering endogenous components, such as proteins and phospholipids, and to concentrate the analyte of interest. This document provides detailed application notes and protocols for three common sample preparation techniques for Prochlorperazine bioanalysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Data Presentation: Comparison of Sample Preparation Techniques

The selection of a sample preparation method depends on various factors, including the desired level of sample cleanup, sensitivity, throughput, and the nature of the analytical method. The following table summarizes quantitative data for the different techniques, providing a basis for comparison.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery >80% (using Acetonitrile)[1][2]81.8 ± 2.2% (using Dichloromethane)[3]89.1 ± 6.0% to 99.13%[4][5]
Internal Standard Recovery Not consistently reported79.5 ± 3.7%[3]Not consistently reported
Lower Limit of Quantification (LLOQ) Method dependent, generally higher than LLE and SPE0.20 ng/mL[3]15 ng/mL[4][5]
Matrix Effect Can be significant due to insufficient removal of endogenous components.Moderate, cleaner extracts than PPT.Minimal, provides the cleanest extracts.
Throughput High, amenable to automation.Moderate, can be labor-intensive.Moderate to high, can be automated with 96-well plates.
Cost LowLow to moderateHigh
Simplicity HighModerateModerate to complex

Experimental Workflows and Signaling Pathways (Graphviz Diagrams)

The following diagrams illustrate the experimental workflows for each sample preparation technique.

PPT_Workflow cluster_sample Sample Preparation plasma Plasma Sample vortex Vortex Mix plasma->vortex is Internal Standard is->vortex ppt_reagent Protein Precipitation Reagent (e.g., Acetonitrile) ppt_reagent->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis LLE_Workflow cluster_sample Sample Preparation plasma Plasma Sample buffer pH Adjustment (if necessary) plasma->buffer is Internal Standard is->buffer mix Vortex/Mix buffer->mix extraction_solvent Extraction Solvent (e.g., Dichloromethane) extraction_solvent->mix centrifuge Centrifugation (Phase Separation) mix->centrifuge organic_phase Collect Organic Phase centrifuge->organic_phase evaporate Evaporate to Dryness organic_phase->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis SPE_Workflow spe_cartridge SPE Cartridge (e.g., C18) equilibrate 2. Equilibrate spe_cartridge->equilibrate condition 1. Condition condition->spe_cartridge load 3. Load Sample equilibrate->load wash 4. Wash load->wash elute 5. Elute wash->elute collect Collect Eluate elute->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application Note: Liquid-Liquid Extraction of Prochlorperazine from Urine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prochlorperazine is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties. Monitoring its excretion in urine is crucial for clinical and forensic toxicology, as well as in pharmacokinetic studies. Liquid-liquid extraction (LLE) is a robust and widely used sample preparation technique that partitions analytes based on their differential solubility in two immiscible liquid phases. This application note provides a detailed protocol for the efficient extraction of prochlorperazine from human urine using LLE, followed by a summary of analytical methods for its quantification.

Principle of the Method

Prochlorperazine is a basic compound with a pKa of approximately 8.2. To ensure its efficient extraction from an aqueous matrix like urine into an organic solvent, the pH of the urine sample is adjusted to be at least two units above the pKa of prochlorperazine. This conversion of the analyte into its non-ionized, more lipophilic form enhances its partitioning into an immiscible organic solvent. Dichloromethane is a commonly used solvent for the extraction of basic drugs due to its polarity and ability to form a distinct layer from the aqueous phase. After extraction, the organic layer containing prochlorperazine is separated, concentrated, and analyzed using chromatographic techniques such as HPLC, GC-MS, or LC-MS/MS.

Experimental Protocols

1. Liquid-Liquid Extraction of Prochlorperazine from Urine

a. Materials and Reagents

  • Urine sample

  • Prochlorperazine standard solution

  • Dichloromethane (HPLC grade)

  • Sodium hydroxide (NaOH) solution, 1 M

  • Hydrochloric acid (HCl) solution, 1 M

  • Centrifuge tubes (15 mL, polypropylene)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or rotary evaporator)

  • Autosampler vials

b. Protocol

  • Sample Preparation: Transfer 2 mL of the urine sample into a 15 mL centrifuge tube.

  • pH Adjustment: Add 1 M NaOH dropwise to the urine sample while vortexing to adjust the pH to approximately 10-11. Check the pH using a pH meter or pH strips.

  • Extraction: Add 4 mL of dichloromethane to the centrifuge tube. This creates a sample-to-solvent ratio of 1:2.

  • Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and facilitate the transfer of prochlorperazine from the aqueous phase to the organic phase.

  • Centrifugation: Centrifuge the tube at 3500-4000 rpm for 5 minutes to separate the aqueous and organic layers.[1]

  • Isolation of Organic Layer: Carefully transfer the lower organic layer (dichloromethane) to a clean tube using a glass Pasteur pipette.

  • Evaporation: Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of a mixture of acetonitrile and water) for subsequent chromatographic analysis.

2. Analytical Finish

The extracted and reconstituted sample can be analyzed using various chromatographic techniques. Below are example conditions for HPLC-UV, GC-MS, and LC-MS/MS.

a. HPLC-UV Method

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid (30:70, v/v)[3]

  • Flow Rate: 1 mL/min[3]

  • Injection Volume: 10 µL[3]

  • Detection: UV at 258 nm

  • Column Temperature: 30°C[3]

b. GC-MS Method

  • Column: Capillary column suitable for basic drug analysis (e.g., 5% phenyl-methylpolysiloxane)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp to 280°C at 15°C/min

    • Hold at 280°C for 5 minutes

  • MS Detector: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.

c. LC-MS/MS Method

  • Column: C18 or similar reversed-phase column

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)

  • Ionization Source: Electrospray ionization (ESI) in positive mode

  • MS/MS Transitions: Monitor for specific precursor-to-product ion transitions for prochlorperazine for enhanced selectivity and sensitivity.

Data Presentation

The following table summarizes the quantitative data for the analysis of prochlorperazine.

ParameterValueMatrixAnalytical MethodReference
Recovery 81.8 ± 2.2%PlasmaLLE with Dichloromethane, LC-MS/MS[4]
98.25 to 99.13%PlasmaSolid Phase Extraction, HPLC
Limit of Detection (LOD) 0.70 µg/mLUrineHPTLC-MS
Limit of Quantification (LOQ) 2.14 µg/mLUrineHPTLC-MS

Note: Recovery data from plasma is provided as a reference for the efficiency of the extraction solvent. Specific recovery from urine should be determined during method validation.

Mandatory Visualization

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis urine_sample 2 mL Urine Sample ph_adjustment Adjust pH to 10-11 with 1 M NaOH urine_sample->ph_adjustment add_solvent Add 4 mL Dichloromethane ph_adjustment->add_solvent vortex Vortex for 1 minute add_solvent->vortex centrifuge Centrifuge at 3500-4000 rpm for 5 min vortex->centrifuge separate_layers Collect Organic Layer centrifuge->separate_layers evaporate Evaporate to Dryness separate_layers->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Chromatographic Analysis (HPLC, GC-MS, LC-MS/MS) reconstitute->analysis

Caption: Workflow for the liquid-liquid extraction of prochlorperazine from urine.

Logical_Relationship Prochlorperazine Prochlorperazine in Urine Basification Basification (pH > pKa) Prochlorperazine->Basification Non_Ionized Non-Ionized Prochlorperazine Basification->Non_Ionized Partitioning Partitioning Non_Ionized->Partitioning Organic_Solvent Dichloromethane Organic_Solvent->Partitioning Extracted_Prochlorperazine Prochlorperazine in Organic Phase Partitioning->Extracted_Prochlorperazine

Caption: Principle of prochlorperazine extraction based on pH adjustment.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Prochlorperazine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prochlorperazine is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties.[1][2] Ensuring the quality and stability of pharmaceutical formulations containing Prochlorperazine is critical for patient safety and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the quantitative determination of active pharmaceutical ingredients (APIs). This application note describes a robust, validated, and stability-indicating reversed-phase HPLC (RP-HPLC) method for the accurate quantification of Prochlorperazine in bulk drug and pharmaceutical dosage forms. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

Experimental Protocol

This section details the materials, instrumentation, and procedures for the validated HPLC analysis of Prochlorperazine.

Materials and Reagents

  • Prochlorperazine Maleate reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)[7]

  • Commercially available Prochlorperazine tablets

  • 0.45 µm nylon syringe filters[1]

Instrumentation

  • An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. An Agilent 1260 Infinity II HPLC system with a DAD detector is an example of a suitable instrument.[1]

  • An analytical balance

  • A pH meter

  • A sonicator

  • A vortex mixer

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation and quantification of Prochlorperazine:

ParameterCondition
Column Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) or equivalent C18 column[1][2]
Mobile Phase 0.1% Formic acid in water: Acetonitrile (70:30, v/v)[1][2]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30°C[1]
Detection Wavelength 258 nm[1]
Run Time Approximately 8 minutes[8]

Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Prochlorperazine Maleate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[9]

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the concentration range of 100-150 µg/mL by diluting with the mobile phase.[1][2]

Preparation of Sample Solutions (from Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Prochlorperazine and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter.

  • Further, dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a final concentration within the calibration range.

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters:

Specificity

Specificity was evaluated by analyzing the blank (mobile phase), placebo (tablet excipients), and the drug substance. The chromatograms were examined for any interference at the retention time of Prochlorperazine. Forced degradation studies were also performed to demonstrate the stability-indicating nature of the method.

Forced Degradation Studies

Forced degradation studies were conducted by exposing the Prochlorperazine sample to various stress conditions, including:

  • Acidic Hydrolysis: 1N HCl at 80°C for 48 hours.[10]

  • Alkaline Hydrolysis: 1N NaOH at 70°C for 48 hours.[10]

  • Oxidative Degradation: 3% H₂O₂ at room temperature.[10]

  • Thermal Degradation: 120°C for 48 hours.[10]

  • Photolytic Degradation: Exposure to UV light.

The results of the forced degradation studies are summarized in the table below. The method was found to be specific and stability-indicating, as the degradation products did not interfere with the quantification of the parent drug.

Stress Condition% Degradation
Acidic (1N HCl)15.73%[3]
Alkaline (1N NaOH)Significant Degradation
Oxidative (3% H₂O₂)36.08%[3]
Thermal (120°C)Minimal Degradation
PhotolyticMinimal Degradation

Linearity

The linearity of the method was determined by analyzing a series of at least five concentrations of Prochlorperazine over the range of 100-150 µg/mL.[2] The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was calculated.

ParameterResult
Linearity Range 100 - 150 µg/mL[2]
Correlation Coefficient (R²) 0.999[2]

Accuracy

The accuracy of the method was evaluated by performing recovery studies at three different concentration levels (75%, 100%, and 125% of the target concentration).[1] A known amount of the standard drug was spiked into the placebo preparation, and the samples were analyzed. The percentage recovery was then calculated.

Concentration LevelMean Recovery (%)% RSD
75%99.5%< 2%
100%100.2%< 2%
125%99.8%< 2%

Precision

The precision of the method was determined by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]

  • Repeatability: Six replicate injections of the same sample concentration were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

The relative standard deviation (% RSD) of the peak areas was calculated.

Precision Type% RSD
Repeatability (Intra-day) < 2%[2]
Intermediate Precision (Inter-day) < 2%[2]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) 1.76 µg/mL[2]
Limit of Quantitation (LOQ) 5.35 µg/mL[2]

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition.[2] The system suitability parameters were checked after each variation. The method was found to be robust as minor changes in the experimental conditions did not significantly affect the results.[2]

Visualizations

HPLC_Method_Workflow start Start sample_prep Sample Preparation (Standard and Sample Solutions) start->sample_prep hplc_analysis HPLC Analysis (Chromatographic Conditions) sample_prep->hplc_analysis data_acquisition Data Acquisition (Peak Area, Retention Time) hplc_analysis->data_acquisition validation Method Validation data_acquisition->validation specificity Specificity validation->specificity Validate linearity Linearity validation->linearity Validate accuracy Accuracy validation->accuracy Validate precision Precision validation->precision Validate lod_loq LOD & LOQ validation->lod_loq Validate robustness Robustness validation->robustness Validate report Generate Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end End report->end

Caption: Workflow for HPLC Method Development and Validation.

Validation_Parameters method Validated HPLC Method specificity Specificity (No Interference) method->specificity linearity Linearity (R² ≥ 0.999) method->linearity accuracy Accuracy (Recovery 98-102%) method->accuracy precision Precision (%RSD < 2%) method->precision sensitivity Sensitivity (LOD & LOQ) method->sensitivity robustness Robustness (Consistent Results) method->robustness

Caption: Key Parameters for HPLC Method Validation.

The developed RP-HPLC method is simple, rapid, specific, accurate, and precise for the quantification of Prochlorperazine in bulk and pharmaceutical dosage forms. The method was successfully validated according to ICH guidelines and was found to be stability-indicating, making it suitable for routine quality control analysis and for the assessment of the stability of Prochlorperazine formulations. The short run time and the use of readily available reagents make this method cost-effective and efficient for high-throughput analysis in a pharmaceutical setting.[2]

References

Application Notes and Protocols for the Detection of Prochlorperazine Sulfoxide-d3 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochlorperazine, a phenothiazine derivative, is a widely used antiemetic and antipsychotic medication. It undergoes extensive metabolism in the body, with prochlorperazine sulfoxide being one of its major metabolites.[1] Accurate quantification of prochlorperazine and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of stable isotope-labeled internal standards, such as Prochlorperazine Sulfoxide-d3, is essential for correcting matrix effects and improving the accuracy and precision of quantitative analysis by mass spectrometry.[2]

This document provides detailed application notes and protocols for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of prochlorperazine, prochlorperazine sulfoxide, and the internal standard this compound.

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)
Prochlorperazine374.1113.135
Prochlorperazine Sulfoxide390.1113.140
This compound (Internal Standard) 393.1 116.1 40

Note: The collision energy provided is a starting point and should be optimized for the specific instrument used.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of prochlorperazine and its metabolites from plasma or serum samples.

Materials:

  • Human plasma/serum samples

  • This compound internal standard solution (in methanol)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH)

  • Centrifuge capable of 4°C and >10,000 x g

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol (or Acetonitrile)

  • Gradient:

    Time (min) %B
    0.0 20
    1.0 95
    2.0 95
    2.1 20

    | 3.0 | 20 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

MRM Transition Optimization: The provided collision energy values are indicative. For optimal sensitivity, it is crucial to perform a compound optimization by infusing a standard solution of this compound and varying the collision energy to find the value that yields the most intense and stable product ion signal.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma/Serum Sample add_is Add Prochlorperazine Sulfoxide-d3 (IS) plasma->add_is protein_precip Protein Precipitation (ice-cold ACN) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_proc Data Processing lc_ms->data_proc

Caption: Experimental workflow for the analysis of this compound.

prochlorperazine_metabolism Prochlorperazine Prochlorperazine Sulfoxidation Sulfoxidation (CYP Enzymes) Prochlorperazine->Sulfoxidation N_Demethylation N-Demethylation Prochlorperazine->N_Demethylation Hydroxylation Hydroxylation Prochlorperazine->Hydroxylation Prochlorperazine_Sulfoxide Prochlorperazine Sulfoxide Sulfoxidation->Prochlorperazine_Sulfoxide N_Desmethyl_Prochlorperazine N-Desmethyl Prochlorperazine N_Demethylation->N_Desmethyl_Prochlorperazine Hydroxy_Prochlorperazine 7-Hydroxy Prochlorperazine Hydroxylation->Hydroxy_Prochlorperazine

Caption: Simplified metabolic pathway of Prochlorperazine.

References

Application Notes and Protocols for a Pharmacokinetic Study of Prochlorperazine Using Prochlorperazine Sulfoxide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for designing and conducting a pharmacokinetic (PK) study of prochlorperazine, a first-generation antipsychotic and antiemetic agent. The protocol emphasizes the use of Prochlorperazine Sulfoxide-d3 as an internal standard for the accurate quantification of prochlorperazine and its major metabolite, prochlorperazine sulfoxide, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Prochlorperazine is widely used for the treatment of severe nausea, vomiting, and psychotic disorders. Due to extensive first-pass metabolism, its oral bioavailability can be low and variable.[1][2] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The primary metabolic pathways of prochlorperazine include sulfoxidation, N-demethylation, and hydroxylation.[3] Prochlorperazine sulfoxide is a major metabolite.[1][3]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. It mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability, thus ensuring high accuracy and precision in the quantification of the analyte and its unlabeled metabolite.

Pharmacokinetic Study Design

A typical pharmacokinetic study of prochlorperazine in healthy volunteers would involve the administration of a single oral dose and subsequent collection of blood samples over a specified period.

Study Population: A cohort of healthy adult male and/or female volunteers.

Study Design: An open-label, single-dose, two-period crossover study design is often employed for bioequivalence studies.[4] For a basic pharmacokinetic characterization, a single-period design is sufficient.

Dosing: A single oral dose of prochlorperazine maleate is administered. Doses used in previous studies for pharmacokinetic analysis in healthy volunteers have ranged from a 25 mg oral dose to a 50 mg oral dose.[2][5]

Blood Sampling: Venous blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at predetermined time points. A typical sampling schedule would be pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

Sample Handling and Storage: Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.

Experimental Protocols

Plasma Sample Preparation

A protein precipitation method is commonly used for the extraction of prochlorperazine and its metabolites from plasma.[3]

Materials:

  • Human plasma samples

  • Prochlorperazine and Prochlorperazine Sulfoxide analytical standards

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw frozen plasma samples at room temperature.

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis

The following is a representative LC-MS/MS method for the simultaneous quantification of prochlorperazine and prochlorperazine sulfoxide.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3 µm particle size) is a suitable choice.[3]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A gradient elution can be optimized to achieve good separation of the analytes from matrix components. A typical gradient might start with a low percentage of Mobile Phase B, ramp up to a high percentage, and then re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Prochlorperazine: m/z 374.1 → 113.1Prochlorperazine Sulfoxide: m/z 390.1 → 113.1this compound: m/z 393.1 → 113.1
Ion Source Temp. 500°C
Collision Gas Argon

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Data Presentation

Quantitative data from the pharmacokinetic study should be summarized in clear and concise tables.

Table 1: Pharmacokinetic Parameters of Prochlorperazine (Single Oral Dose)

ParameterMean ± SD (N=number of subjects)
Cmax (ng/mL) Value
Tmax (h) Value
AUC0-t (ng·h/mL) Value
AUC0-∞ (ng·h/mL) Value
t1/2 (h) 6.8 ± 0.7 to 9 ± 1[2][5]
CL/F (L/h) Value
Vd/F (L) Value

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Table 2: LC-MS/MS Method Validation Summary

ParameterProchlorperazineProchlorperazine Sulfoxide
Linearity Range (ng/mL) 0.01 - 40 µg/L[3]0.05 - 80 µg/L[3]
LLOQ (ng/mL) 10 ng/L[3]50 ng/L[3]
Intra-assay Precision (%CV) < 7.0%[3]< 7.0%[3]
Inter-assay Precision (%CV) < 9.0%[3]< 9.0%[3]
Accuracy (%) 99 - 104%[3]99 - 105%[3]
Recovery (%) > 80%[4]> 80%

LLOQ: Lower limit of quantification; CV: Coefficient of variation.

Mandatory Visualizations

Prochlorperazine Metabolism

prochlorperazine_metabolism Prochlorperazine Prochlorperazine Sulfoxidation Sulfoxidation Prochlorperazine->Sulfoxidation NDemethylation NDemethylation Prochlorperazine->NDemethylation Hydroxylation Hydroxylation Prochlorperazine->Hydroxylation Prochlorperazine_Sulfoxide Prochlorperazine_Sulfoxide Sulfoxidation->Prochlorperazine_Sulfoxide NDesmethyl_Prochlorperazine NDesmethyl_Prochlorperazine NDemethylation->NDesmethyl_Prochlorperazine Hydroxy_Prochlorperazine Hydroxy_Prochlorperazine Hydroxylation->Hydroxy_Prochlorperazine

Caption: Major metabolic pathways of Prochlorperazine.

Experimental Workflow for Pharmacokinetic Analysis

experimental_workflow cluster_study_conduct Clinical Phase cluster_sample_analysis Bioanalytical Phase Dosing Dosing of Healthy Volunteers Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation and Storage Blood_Sampling->Plasma_Separation Sample_Preparation Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing Pharmacokinetic_Analysis Pharmacokinetic Parameter Calculation Data_Processing->Pharmacokinetic_Analysis

Caption: Workflow for the pharmacokinetic study of Prochlorperazine.

References

Troubleshooting & Optimization

addressing poor peak shape in Prochlorperazine chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting poor peak shape in prochlorperazine chromatography. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during HPLC analysis of prochlorperazine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing peak tailing with my prochlorperazine standard?

A1: Peak tailing for prochlorperazine, a basic compound, is a common issue in reverse-phase chromatography. The primary cause is often secondary interactions between the basic amine groups of prochlorperazine and acidic silanol groups on the silica-based stationary phase.[1] These interactions lead to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the chromatogram.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Prochlorperazine has pKa values of approximately 8.2 (piperazine ring) and 3.9 (phenothiazine core).[2] To minimize silanol interactions, the mobile phase pH should be adjusted to be at least 1.5-2 units away from the analyte's pKa.[3] Operating at a low pH (e.g., pH < 3) will ensure that the silanol groups are fully protonated and less likely to interact with the protonated prochlorperazine molecules.[4]

  • Use of Mobile Phase Additives: Incorporating an acidic modifier in the mobile phase can significantly improve peak shape.

    • Formic Acid or Acetic Acid: Concentrations around 0.1% are often effective at stabilizing the pH and enhancing peak morphology by reducing tailing.[2]

    • Trifluoroacetic Acid (TFA): Using a slightly higher concentration of an ion-pairing agent like TFA (e.g., 0.2%) can also significantly improve peak symmetry.[3]

  • Column Selection:

    • End-capped Columns: Employ a modern, well-end-capped C18 or C8 column. End-capping neutralizes many of the residual silanol groups, reducing the sites for secondary interactions.[1]

    • Low Silanol Activity Columns: Consider using columns specifically designed for low silanol activity.[5]

  • Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can sometimes improve peak shape by decreasing mobile phase viscosity and improving mass transfer kinetics.[2][3]

  • Sample Overload: Injecting too high a concentration of prochlorperazine can lead to peak tailing.[6][7] Try reducing the injection volume or diluting the sample.

Q2: My prochlorperazine peak is fronting. What are the likely causes?

A2: Peak fronting is less common than tailing for basic compounds like prochlorperazine but can occur. Potential causes include:

  • Column Overload: Injecting a very high concentration of the analyte can saturate the stationary phase, leading to a fronting peak.[8][9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[8] It is always best to dissolve the sample in the mobile phase if possible.

  • Poorly Packed Column: A void or channel in the column packing can lead to distorted peak shapes, including fronting.[6][8]

Troubleshooting Steps:

  • Reduce Sample Concentration: Prepare a more dilute sample and reinject to see if the peak shape improves.[9]

  • Match Sample Solvent to Mobile Phase: Ensure your sample solvent is of similar or weaker eluotropic strength than your mobile phase.

  • Column Evaluation: If the problem persists, it may indicate a damaged column that needs replacement.

Q3: I'm seeing split peaks for prochlorperazine. How can I fix this?

A3: Split peaks are often indicative of a problem at the head of the column or an issue with the sample introduction.

  • Partially Blocked Inlet Frit: Particulate matter from the sample or mobile phase can clog the column inlet frit, causing the sample to be distributed unevenly onto the column.[7][10]

  • Column Void: A void at the inlet of the column can create two different flow paths for the sample, resulting in a split peak.[6][10]

  • Sample Solvent Effect: Injecting a large volume of a sample solvent that is much stronger than the mobile phase can cause peak splitting.

Troubleshooting Steps:

  • Check for Blockages: Reverse the column and flush it with the mobile phase (if the column manufacturer allows). This can sometimes dislodge particulates from the inlet frit.

  • Use In-line Filters and Guard Columns: To prevent future blockages, always filter your samples and mobile phases and consider using an in-line filter or a guard column.[11]

  • Column Replacement: If a void has formed, the column will likely need to be replaced.

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for the analysis of prochlorperazine, which can serve as a starting point for method development and troubleshooting.

ParameterRecommended ConditionsRationale
Column C18, C8 (e.g., Agilent Zorbax Bonus-RP, Inertsil ODS-3)[2]Provides good retention and selectivity for prochlorperazine.
Mobile Phase Acetonitrile/Water or Methanol/Water with an acidic modifierCommon organic solvents for reversed-phase HPLC.
- 0.1% Formic Acid in Water/Acetonitrile (e.g., 70:30 v/v)[2]Controls pH and improves peak shape by minimizing silanol interactions.
- Buffer pH 4.0/Acetonitrile (e.g., 50:50 v/v)Buffering capacity helps maintain a stable retention time.
- 0.2% Trifluoroacetic Acid (TFA) in Water/Acetonitrile (gradient)[3]Acts as an ion-pairing agent to further improve peak symmetry.
Flow Rate 1.0 - 1.5 mL/min[2]Typical analytical flow rates for standard HPLC columns.
Column Temp. 30 - 40°C[2][3]Can improve peak shape and reduce backpressure.
Detection UV at ~254-258 nm[2]Prochlorperazine has a strong UV absorbance in this range.
Injection Vol. 10 - 20 µL[2]Standard injection volumes for analytical HPLC.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Peak Shape
  • Initial Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 70% A, 30% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: 258 nm

    • Injection Volume: 10 µL

    • Sample: 10 µg/mL Prochlorperazine in mobile phase

  • Procedure: a. Equilibrate the column with the initial mobile phase for at least 15 minutes. b. Inject the prochlorperazine standard and record the chromatogram. c. Analyze the peak symmetry (tailing factor).

  • Troubleshooting (if peak tailing is observed): a. Increase Acidity: Prepare a new mobile phase A with 0.2% TFA in water and a corresponding mobile phase B of 0.2% TFA in acetonitrile. Equilibrate the column and re-inject the standard. b. Adjust pH with Buffer: Prepare a buffer at pH 3.0 (e.g., phosphate or acetate buffer) and use it as the aqueous component of the mobile phase. Equilibrate and re-inject. c. Compare Results: Compare the peak shapes obtained with the different mobile phases to determine the optimal conditions.

Protocol 2: Diagnosing Column Overload
  • Prepare a Dilution Series: Prepare a series of prochlorperazine standards at concentrations of 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL, and 1 µg/mL in the mobile phase.

  • Injection and Analysis: a. Using the optimized chromatographic method, inject a constant volume (e.g., 10 µL) of each standard, starting from the lowest concentration. b. Record the chromatogram for each injection.

  • Evaluation: a. Observe the peak shape for each concentration. If the peak shape improves (becomes more symmetrical) at lower concentrations, the original issue was likely column overload. b. Note the concentration at which peak fronting or significant tailing begins to occur. This will help define the upper limit of the linear range for your assay.

Visual Troubleshooting Guides

Troubleshooting_Poor_Peak_Shape start Poor Prochlorperazine Peak Shape peak_type Identify Peak Shape Issue start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting split Split Peak peak_type->split Split cause_tailing Potential Causes: - Secondary Interactions (Silanol) - Mobile Phase pH - Column Contamination - Sample Overload tailing->cause_tailing cause_fronting Potential Causes: - Column Overload - Sample Solvent Mismatch - Poorly Packed Column fronting->cause_fronting cause_split Potential Causes: - Partially Blocked Frit - Column Void - Sample Solvent Effect split->cause_split solution_tailing Solutions: 1. Lower Mobile Phase pH (<3) 2. Use Acidic Modifier (Formic Acid, TFA) 3. Use End-capped/Specialty Column 4. Reduce Sample Concentration 5. Increase Column Temperature cause_tailing->solution_tailing end Symmetrical Peak Achieved solution_tailing->end solution_fronting Solutions: 1. Reduce Sample Concentration 2. Match Sample Solvent to Mobile Phase 3. Replace Column cause_fronting->solution_fronting solution_fronting->end solution_split Solutions: 1. Backflush Column 2. Use In-line Filter/Guard Column 3. Replace Column cause_split->solution_split solution_split->end

Caption: Troubleshooting workflow for poor prochlorperazine peak shape.

Prochlorperazine_Interactions cluster_column Reversed-Phase Column cluster_mobile_phase Mobile Phase stationary_phase C18 Stationary Phase Residual Silanol Groups (Si-OH) acidic_modifier Acidic Modifier (H+) e.g., Formic Acid stationary_phase:f1->acidic_modifier Protonation of Silanols (Reduces Tailing) prochlorperazine_protonated Prochlorperazine (Basic) Protonated at low pH (R3N+H) prochlorperazine_protonated->stationary_phase:f0 Desired Hydrophobic Interaction (Symmetrical Peak) prochlorperazine_interaction Prochlorperazine (Basic) prochlorperazine_interaction->stationary_phase:f1 Undesired Secondary Interaction (Peak Tailing)

Caption: Prochlorperazine interactions with the stationary phase.

References

minimizing ion suppression in Prochlorperazine quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the quantification of Prochlorperazine by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Prochlorperazine quantification?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the sample (e.g., plasma, urine) reduce the ionization efficiency of the target analyte, Prochlorperazine, in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][2] Given that Prochlorperazine is often measured at low concentrations in complex biological matrices, mitigating ion suppression is crucial for reliable quantification.

Q2: What are the common causes of ion suppression in ESI-MS analysis of Prochlorperazine?

A2: Prochlorperazine is a basic compound typically analyzed in positive ion mode Electrospray Ionization (ESI). Common causes of ion suppression in this mode include:

  • Co-eluting endogenous compounds: Phospholipids, salts, and other small molecules from the biological matrix can compete with Prochlorperazine for ionization.[3]

  • High concentrations of matrix components: These can alter the physical properties of the ESI droplets, such as viscosity and surface tension, hindering the ionization process.[1][4]

  • Mobile phase additives: Non-volatile buffers (e.g., phosphate buffers) and certain ion-pairing agents can cause significant ion suppression.[5]

  • Formulation excipients: If analyzing a drug formulation, some excipients may co-elute and interfere with ionization.

Q3: How can I assess the extent of ion suppression in my Prochlorperazine assay?

A3: The most common method is the post-extraction spike method . This involves comparing the peak area of Prochlorperazine in a sample prepared by spiking the analyte into a blank matrix extract to the peak area of Prochlorperazine in a pure solvent standard at the same concentration. The matrix effect (ME) can be calculated as follows:

ME (%) = (Peak Area in Matrix Extract / Peak Area in Solvent) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. Regulatory guidelines, such as those from the FDA, recommend evaluating matrix effects during method validation.[6][7][8]

Troubleshooting Guides

Issue 1: Low signal intensity and poor sensitivity for Prochlorperazine.

This is a classic symptom of significant ion suppression.

Troubleshooting Workflow:

start Low Signal/Sensitivity assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_significant Significant Suppression? assess_me->me_significant optimize_sp Optimize Sample Prep (LLE/SPE) me_significant->optimize_sp Yes optimize_ms Optimize MS Parameters me_significant->optimize_ms No optimize_chrom Optimize Chromatography optimize_sp->optimize_chrom reassess_me Re-assess Matrix Effect optimize_chrom->reassess_me optimize_ms->reassess_me reassess_me->optimize_sp Still Suppressed end Acceptable Signal reassess_me->end Acceptable start Poor Reproducibility check_is Check Internal Standard (IS) Performance start->check_is is_stable IS Area Stable? check_is->is_stable use_sil_is Use Stable Isotope-Labeled IS is_stable->use_sil_is No matrix_matched Use Matrix-Matched Calibrators is_stable->matrix_matched Yes improve_sp Improve Sample Prep (SPE for consistency) use_sil_is->improve_sp improve_sp->matrix_matched end Improved Precision matrix_matched->end cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms MS Detection plasma Plasma Sample (Prochlorperazine + Matrix) ppt Protein Precipitation plasma->ppt lle Liquid-Liquid Extraction plasma->lle spe Solid-Phase Extraction plasma->spe injection Injection ppt->injection lle->injection spe->injection column Chromatographic Column injection->column separation Separation of Analyte from Matrix Components column->separation esi ESI Source separation->esi suppression Ion Suppression (Competition for Charge) esi->suppression detection Mass Analyzer (Quantification) suppression->detection

References

Technical Support Center: Prochlorperazine Sulfoxide-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Prochlorperazine Sulfoxide-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Prochlorperazine?

This compound is the deuterated stable isotope-labeled form of Prochlorperazine Sulfoxide. Prochlorperazine is a phenothiazine drug, and one of its major degradation pathways and metabolic products is the formation of its sulfoxide derivative.[1] The "-d3" indicates that three hydrogen atoms have been replaced by deuterium, which is commonly used as an internal standard in quantitative mass spectrometry-based analytical methods.

Q2: What are the main factors that affect the stability of Prochlorperazine and its sulfoxide metabolite in solution?

The stability of Prochlorperazine and, by extension, its sulfoxide metabolite, is primarily affected by the following factors:

  • Light: Prochlorperazine is known to be sensitive to light.[2] Photodegradation can lead to the formation of various degradants, including sulfoxides, as well as dechlorination and hydroxylation products. It is crucial to protect solutions from light by using amber vials or storing them in the dark.

  • Temperature: Elevated temperatures can accelerate the degradation of Prochlorperazine. It is recommended to store solutions at controlled room temperature or under refrigerated conditions as specified for the particular formulation or solvent.[2][3]

  • Oxidation: Prochlorperazine is susceptible to oxidation, with the primary product being the sulfoxide. The presence of oxygen can increase the rate of thermal degradation.

  • pH: The pH of the solution can influence the stability of phenothiazine derivatives. While specific data for the d3-sulfoxide is limited, the stability of related compounds can be pH-dependent.

Q3: What are the recommended storage conditions for this compound solutions?

While specific stability data for this compound in various solvents is not extensively published, general recommendations based on the properties of Prochlorperazine and related compounds are as follows:

  • Storage Temperature: Store stock solutions at +4°C for short-term storage.[4][5] For long-term storage, consult the manufacturer's certificate of analysis, though -20°C is a common practice for many analytical standards.

  • Light Protection: Always store solutions in light-resistant containers, such as amber glass vials, to prevent photodegradation.[2]

  • Inert Atmosphere: For enhanced stability, especially for long-term storage, purging the solution with an inert gas like nitrogen or argon can minimize oxidation.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid degradation of the analyte in solution. 1. Light Exposure: The solution was not adequately protected from light. 2. High Temperature: The storage temperature was too high. 3. Oxidative Degradation: The solvent was not de-gassed, or the container was not sealed properly.1. Repeat the preparation and store the solution in an amber vial or a container wrapped in aluminum foil. 2. Ensure storage at the recommended temperature (e.g., 4°C or -20°C).[4][5] 3. Use a solvent that has been purged with an inert gas. Seal the container tightly.[6]
Inconsistent analytical results between samples. 1. Variable Storage Conditions: Different samples were exposed to varying light or temperature conditions. 2. Inconsistent Sample Preparation: Variations in solvent, pH, or concentration during preparation.1. Standardize storage and handling procedures for all samples. 2. Develop and strictly follow a detailed standard operating procedure (SOP) for sample preparation.
Appearance of unexpected peaks in chromatogram. 1. Formation of Degradation Products: The analyte has degraded over time. 2. Contamination: The solvent or container may be contaminated.1. Perform forced degradation studies to identify potential degradation products.[1] 2. Use high-purity solvents and thoroughly clean all glassware and containers.

Stability Data Summary

The following table summarizes the known degradation pathways of Prochlorperazine, which are relevant to understanding the stability of its sulfoxide-d3 metabolite.

Degradation Pathway Description Contributing Factors
Sulfoxidation Oxidation of the sulfur atom in the phenothiazine ring to form the sulfoxide.Light, Heat, Oxygen
Dechlorination Loss of the chlorine atom from the phenothiazine ring.Light
Demethylation Removal of the methyl group from the piperazine side chain.Metabolic processes, potential for chemical degradation.
N-Oxidation Oxidation of the nitrogen atom in the piperazine ring.Metabolic processes, potential for chemical degradation.
Hydroxylation Addition of a hydroxyl group to the phenothiazine ring.Photodegradation

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution via HPLC

This protocol outlines a general procedure for evaluating the chemical stability of this compound in a specific solvent over time.

1. Materials and Reagents:

  • This compound

  • High-purity solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

  • Amber HPLC vials with caps

  • Calibrated micropipettes

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Analytical column (e.g., C18)

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Ensure complete dissolution, using sonication if necessary.

3. Sample Preparation for Stability Study:

  • From the stock solution, prepare several aliquots of a working solution (e.g., 10 µg/mL) in amber HPLC vials.

  • Seal the vials tightly.

4. Storage Conditions:

  • Store the vials under the desired conditions to be tested (e.g., room temperature, 4°C, 40°C).

  • Protect all samples from light.

5. HPLC Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each storage condition.

  • Allow the vial to equilibrate to room temperature.

  • Inject an appropriate volume of the solution into the HPLC system.

  • Analyze the sample using a validated stability-indicating HPLC method.[1] The method should be able to separate the parent compound from its potential degradants.

6. Data Analysis:

  • Determine the concentration of this compound remaining at each time point by comparing the peak area to that of a freshly prepared standard (or the time 0 sample).

  • Calculate the percentage of the initial concentration remaining.

  • Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_output Output prep_stock Prepare Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working storage Store at Varied Conditions (Temp, Time) prep_working->storage hplc HPLC Analysis storage->hplc data Data Interpretation hplc->data report Stability Report data->report

Caption: Workflow for assessing the stability of this compound in solution.

degradation_pathway cluster_degradation Degradation Factors prochlorperazine Prochlorperazine sulfoxide Prochlorperazine Sulfoxide prochlorperazine->sulfoxide Sulfoxidation other_degradants Other Degradants (Dechlorinated, Hydroxylated, etc.) prochlorperazine->other_degradants light Light light->prochlorperazine heat Heat heat->prochlorperazine oxygen Oxygen oxygen->prochlorperazine

Caption: Major degradation pathways of Prochlorperazine in solution.

References

potential for isotopic exchange in Prochlorperazine Sulfoxide-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential for isotopic exchange in Prochlorperazine Sulfoxide-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the deuterium-labeled form of Prochlorperazine Sulfoxide.[1] Prochlorperazine Sulfoxide is the major metabolite of Prochlorperazine, an antiemetic and antipsychotic drug.[1][2] The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms on the methyl group of the piperazine ring.[3][4]

Q2: What is isotopic exchange and why is it a concern?

A2: Isotopic exchange is a process where an isotope in a labeled compound is swapped with another isotope from its environment (e.g., swapping deuterium for hydrogen from a solvent).[5] For researchers using isotopically labeled compounds as internal standards or tracers, unintended exchange can compromise the accuracy and precision of quantitative analysis and metabolic studies.

Q3: Is the deuterium label in this compound susceptible to exchange?

A3: The deuterium label in this compound is on a methyl group attached to a nitrogen atom (N-CD3). Carbon-deuterium (C-D) bonds are stronger and more stable than carbon-hydrogen (C-H) bonds, a principle known as the kinetic isotope effect.[] This makes deuterated compounds generally less prone to metabolic breakdown and chemical reactions.[7][8] The N-CD3 group is not considered labile and is highly unlikely to undergo back-exchange to N-CH3 under standard physiological, analytical, or storage conditions.

Q4: What experimental conditions could potentially induce isotopic exchange?

A4: While highly unlikely for the N-CD3 group in this molecule, extreme conditions could theoretically pose a risk. These include:

  • Extreme pH: Highly acidic or basic conditions can sometimes facilitate hydrogen-deuterium exchange, although this is more common for protons on heteroatoms or acidic carbons.

  • High Temperatures: Elevated temperatures over prolonged periods can increase the rate of chemical reactions, including potential exchange.

  • Presence of Catalysts: Specific chemical catalysts or enzymatic processes not typically encountered in routine analysis could potentially facilitate exchange. Studies on other sulfoxides have shown exchange can occur with strong bases, but these are not typical experimental conditions.[9]

Q5: How should I store this compound to ensure its isotopic stability?

A5: To maintain isotopic and chemical integrity, store the compound as recommended by the supplier. For stock solutions, storage at -20°C for short-term (1 month) or -80°C for long-term (6 months) is advised.[1] Avoid repeated freeze-thaw cycles and store away from strong acids, bases, and oxidizing agents.

Troubleshooting Guide

Problem: My mass spectrometry data shows an unexpected M+2 or M+1 signal for my this compound standard.

  • Possible Cause 1: Isotopic Impurity. The product may contain a small percentage of d2 or d1 species from the synthesis. Review the Certificate of Analysis (CoA) for the specified isotopic purity.

  • Possible Cause 2: In-source H/D Exchange. While rare for N-CD3, some mass spectrometer ion sources under specific conditions can promote minimal exchange.

  • Troubleshooting Steps:

    • Verify the isotopic distribution specified on the CoA.

    • Analyze a fresh sample prepared in a non-protic, anhydrous solvent (e.g., acetonitrile) to minimize the presence of exchangeable protons.

    • Optimize ion source parameters (e.g., temperature, voltages) to see if the unexpected signals are minimized.

    • Consult the "Protocol for Assessing Isotopic Purity and Exchange using Mass Spectrometry" below.

Problem: My quantitative results are inconsistent when using this compound as an internal standard.

  • Possible Cause 1: Chemical Instability. The issue may be related to the chemical degradation of the molecule rather than isotopic exchange. Prochlorperazine and its metabolites can be sensitive to light and oxidation.

  • Possible Cause 2: Standard Preparation Error. Inaccurate weighing or dilution of the internal standard will lead to inconsistent results.

  • Troubleshooting Steps:

    • Prepare fresh calibration and quality control samples from your stock solution.

    • Ensure samples are protected from light during preparation and analysis.

    • Verify the stability of the compound in the matrix and solvent used for your experiment. Run a stability test by re-analyzing a sample after it has been sitting in the autosampler for a set period.

Data Presentation

Table 1: Physicochemical Properties of Prochlorperazine Sulfoxide and its d3 Isotopologue

PropertyProchlorperazine SulfoxideThis compound
Molecular Formula C₂₀H₂₄ClN₃OS[10]C₂₀H₂₁D₃ClN₃OS[4][11]
Molecular Weight 389.95 g/mol [12]392.96 g/mol [3]
Unlabeled CAS # 10078-27-0[10]10078-27-0[3]
Labeled CAS # N/A1189943-37-0[3][4]

Experimental Protocols

Protocol 1: Assessing Isotopic Purity and Exchange using Mass Spectrometry

  • Objective: To verify the isotopic distribution of this compound and assess for potential back-exchange to d2, d1, or d0 species.

  • Materials:

    • This compound reference standard.

    • Prochlorperazine Sulfoxide (unlabeled) reference standard.

    • High-purity solvents (e.g., HPLC-grade methanol, acetonitrile, water).

    • Deuterated water (D₂O) and deuterated methanol (CD₃OD).

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving isotopic peaks.

  • Procedure:

    • Sample Preparation:

      • Prepare a 1 µg/mL solution of the unlabeled standard in 50:50 acetonitrile:water.

      • Prepare a 1 µg/mL solution of the d3-labeled standard in 50:50 acetonitrile:water.

      • To test for exchange potential, prepare a parallel solution of the d3-labeled standard in a protic solvent mixture (e.g., water) and incubate at relevant experimental temperatures (e.g., 37°C) for a set time (e.g., 24 hours).

    • MS Analysis:

      • Infuse the samples directly or use LC-MS.

      • Acquire full scan mass spectra in positive ion mode, focusing on the m/z range for the protonated molecules ([M+H]⁺).

      • Ensure sufficient resolution to distinguish between isotopic peaks.

    • Data Analysis:

      • Determine the m/z of the monoisotopic peak for the unlabeled standard ([C₂₀H₂₅ClN₃OS]⁺).

      • Determine the m/z of the monoisotopic peak for the d3-labeled standard ([C₂₀H₂₂D₃ClN₃OS]⁺).

      • Examine the isotopic cluster for the d3 standard. Compare the observed distribution with the theoretical distribution and the CoA. Look for any signal at the m/z corresponding to the d2, d1, or d0 species that is greater than the expected natural abundance of ¹³C and ³⁷Cl isotopes.

      • Compare the isotopic distribution of the incubated sample to the freshly prepared sample to identify any increase in d2, d1, or d0 peaks, which would indicate exchange.

Protocol 2: Assessing Isotopic Purity using NMR Spectroscopy

  • Objective: To confirm the position and extent of deuterium incorporation.

  • Materials:

    • This compound reference standard (5-10 mg).

    • High-purity deuterated NMR solvent (e.g., DMSO-d6, Chloroform-d).

  • Instrumentation: High-field NMR spectrometer (≥400 MHz).

  • Procedure:

    • Sample Preparation: Dissolve the sample in the chosen deuterated solvent.

    • NMR Analysis:

      • Acquire a standard ¹H NMR spectrum.

      • Acquire a ²H (Deuterium) NMR spectrum if available.

    • Data Analysis:

      • In the ¹H NMR spectrum, confirm the absence or significant reduction (>98%) of the signal corresponding to the N-methyl protons. The presence of a small residual signal may be visible as a triplet due to coupling with deuterium.

      • Compare the integration of the residual N-methyl signal to other non-exchangeable protons in the molecule to quantify isotopic purity.

      • In the ²H NMR spectrum, a single resonance should be observed at the chemical shift corresponding to the N-methyl group, confirming the location of the label.

Visualizations

Isotopic_Stability_Factors Factors Influencing Isotopic Stability of this compound Stability High Isotopic Stability (Low Potential for Exchange) KIE Kinetic Isotope Effect (KIE) Bond Stronger C-D Bond (vs. C-H Bond) KIE->Bond is due to Bond->Stability contributes to Location Label Location: Non-Labile N-CD3 Group Location->Stability contributes to Conditions Standard Experimental Conditions (Physiological pH, Temp < 40°C) Conditions->Stability maintains Stress Potential Stress Factors (Extreme pH, High Temp) Stress->Stability could potentially compromise

Caption: Logical diagram of factors contributing to the high isotopic stability of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Analytical Results Start Unexpected Result Observed (e.g., incorrect mass, variable quant) CheckCoA 1. Review Certificate of Analysis (Check Isotopic Purity & Chemical Purity) Start->CheckCoA PrepFresh 2. Prepare Fresh Standards & Samples (Protect from light) CheckCoA->PrepFresh AnalyzeMS 3. Analyze by HRMS (Assess Isotopic Cluster) PrepFresh->AnalyzeMS Decision Isotopic Distribution Correct? AnalyzeMS->Decision ChemIssue Potential Issue: - Chemical Degradation - Contamination - Weighing/Dilution Error Decision->ChemIssue No IsoIssue Potential Issue: - Isotopic Impurity from Lot - Minor In-Source Exchange Decision->IsoIssue No, but chemical profile is clean End Problem Identified Decision->End Yes ChemIssue->End IsoIssue->End

Caption: Workflow for troubleshooting unexpected analytical results with deuterated standards.

References

troubleshooting low recovery of Prochlorperazine from plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of prochlorperazine from plasma samples during bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low prochlorperazine recovery from plasma?

Low recovery of prochlorperazine can be attributed to several factors, including:

  • Suboptimal Extraction Method: The chosen extraction technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be suitable for the physicochemical properties of prochlorperazine.

  • Inefficient Protein Binding Disruption: Prochlorperazine is highly protein-bound (91-99%), and failure to effectively disrupt these interactions will result in significant loss of the analyte.[1][2][3]

  • Incorrect pH: The pH of the sample and extraction solvents plays a critical role in the ionization state of prochlorperazine, affecting its solubility and partitioning behavior.

  • Analyte Instability: Prochlorperazine is sensitive to light and can degrade under certain conditions, leading to lower than expected concentrations.[3][4]

  • Inappropriate Solvent Selection: The choice of organic solvent in liquid-liquid extraction or the wash and elution solvents in solid-phase extraction is crucial for efficient recovery.

Q2: How does plasma protein binding affect prochlorperazine recovery?

Prochlorperazine exhibits high plasma protein binding.[1][2][3] During sample preparation, if the proteins are not effectively precipitated or the drug is not released from the proteins, a significant portion of the analyte will be discarded with the protein fraction, leading to low recovery.

Q3: What is a typical extraction recovery percentage for prochlorperazine from plasma?

Published methods have demonstrated varying but generally high recovery rates. For instance, a liquid chromatography-mass spectrometry (LC-MS) method using liquid-liquid extraction with dichloromethane reported an average extraction recovery of 81.8% ± 2.2%.[5][6] Another study utilizing solid-phase extraction (SPE) reported recoveries ranging from 98.25% to 99.13%.[7]

Q4: Can the choice of anticoagulant in blood collection tubes affect recovery?

While the provided search results do not specifically address the impact of anticoagulants on prochlorperazine recovery, it is a general consideration in bioanalysis. Different anticoagulants (e.g., EDTA, heparin, citrate) can slightly alter plasma pH and composition, which could potentially influence extraction efficiency and analyte stability. It is advisable to maintain consistency in the type of collection tube used throughout a study.

Troubleshooting Guides

Issue: Low Recovery with Protein Precipitation (PPT)

Protein precipitation is a common and straightforward method for sample preparation. However, suboptimal conditions can lead to poor prochlorperazine recovery.

Troubleshooting Steps:

  • Optimize the Precipitating Agent: Acetonitrile is a widely used and effective precipitating agent.[8] If you are using methanol, consider switching to or testing acetonitrile, as it often results in a cleaner protein pellet.

  • Adjust the Solvent-to-Plasma Ratio: A common starting point is a 3:1 ratio of cold acetonitrile to plasma. Insufficient solvent may lead to incomplete protein precipitation.

  • Ensure Thorough Vortexing: After adding the organic solvent, vortex the sample vigorously to ensure complete mixing and efficient protein precipitation.

  • Optimize Centrifugation: Ensure that centrifugation is performed at a sufficient speed and for an adequate duration to form a compact protein pellet. Incomplete pelleting can lead to the aspiration of precipitated proteins along with the supernatant.

  • Consider Temperature: Performing the precipitation and centrifugation steps at low temperatures (e.g., 4°C) can enhance protein removal.

Issue: Low Recovery with Liquid-Liquid Extraction (LLE)

LLE is a powerful technique for sample cleanup and concentration. Low recovery is often related to phase partitioning issues.

Troubleshooting Steps:

  • Optimize pH: Prochlorperazine is a basic compound. Adjusting the pH of the aqueous plasma sample to a basic pH (e.g., pH 9-10) will ensure that the analyte is in its non-ionized form, promoting its partitioning into the organic solvent.

  • Select an Appropriate Extraction Solvent: Dichloromethane has been successfully used for the extraction of prochlorperazine from plasma.[5][6] Other solvents like ethyl acetate or a mixture of hexane and isoamyl alcohol can also be tested.

  • Ensure Adequate Phase Separation: After vortexing, ensure complete separation of the aqueous and organic layers by sufficient centrifugation. Incomplete separation can lead to the aspiration of the aqueous phase along with the organic layer, or vice versa.

  • Optimize Back-Extraction (if applicable): If a back-extraction step is used to further clean up the sample, ensure the pH of the acidic aqueous solution is optimal for protonating prochlorperazine and transferring it from the organic phase.

Issue: Low Recovery with Solid-Phase Extraction (SPE)

SPE offers high selectivity and concentration factors but requires careful method development.

Troubleshooting Steps:

  • Select the Correct Sorbent: For a basic compound like prochlorperazine, a cation-exchange or a reversed-phase (e.g., C8 or C18) sorbent is typically used.[5]

  • Optimize Conditioning and Equilibration: Ensure the sorbent is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or a buffer at the appropriate pH) before loading the sample.

  • Optimize Sample Loading Conditions: The pH of the plasma sample should be adjusted to ensure the analyte is retained on the sorbent. For reversed-phase SPE, a neutral to slightly basic pH is often suitable.

  • Optimize the Wash Steps: The wash solvent should be strong enough to remove interferences without eluting the analyte. Start with a weak organic solvent in an aqueous buffer.

  • Optimize the Elution Step: The elution solvent must be strong enough to desorb the analyte from the sorbent. For reversed-phase SPE, this is typically a high percentage of organic solvent (e.g., methanol or acetonitrile). For cation-exchange SPE, elution is achieved by increasing the pH or ionic strength of the elution solvent.

Data Presentation

Table 1: Reported Prochlorperazine Recovery from Plasma using Different Extraction Methods

Extraction MethodDetailsAverage Recovery (%)Reference
Liquid-Liquid Extraction (LLE)Dichloromethane as extraction solvent.81.8 ± 2.2[5][6]
Solid-Phase Extraction (SPE)C18 cartridge.89.1 ± 6.0[5]
Solid-Phase Extraction (SPE)Not specified.98.25 - 99.13[7]
Protein PrecipitationDeproteinized plasma specimens.Not explicitly stated, but method showed good analytical performance.[9][10]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated LC-MS method for prochlorperazine in human plasma.[6]

  • Sample Preparation: To 500 µL of plasma in a centrifuge tube, add an appropriate volume of internal standard solution.

  • Alkalinization: Add a suitable volume of a basic buffer (e.g., 1 M sodium hydroxide) to adjust the plasma pH to approximately 9-10. Vortex briefly.

  • Extraction: Add 3 mL of dichloromethane. Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a general workflow for SPE of prochlorperazine from plasma.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: Dilute 1 mL of plasma with 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7).

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the prochlorperazine with 1 mL of methanol or another suitable organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Visualizations

Experimental_Workflow_LLE plasma Plasma Sample alkalinize Alkalinize (pH 9-10) plasma->alkalinize extract Add Dichloromethane & Vortex alkalinize->extract centrifuge Centrifuge extract->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for prochlorperazine from plasma.

Troubleshooting_Workflow start Low Prochlorperazine Recovery extraction_method What is your extraction method? start->extraction_method ppt Protein Precipitation extraction_method->ppt PPT lle Liquid-Liquid Extraction extraction_method->lle LLE spe Solid-Phase Extraction extraction_method->spe SPE check_ppt_solvent Optimize PPT Solvent (e.g., Acetonitrile) ppt->check_ppt_solvent check_lle_ph Optimize pH (Basic) lle->check_lle_ph check_spe_sorbent Check Sorbent Type (C18 or Cation-Exchange) spe->check_spe_sorbent check_ppt_ratio Adjust Solvent:Plasma Ratio check_ppt_solvent->check_ppt_ratio check_lle_solvent Optimize Extraction Solvent check_lle_ph->check_lle_solvent check_spe_wash Optimize Wash/Elution Solvents check_spe_sorbent->check_spe_wash

Caption: Troubleshooting decision tree for low prochlorperazine recovery.

References

Technical Support Center: Optimizing Prochlorperazine and Metabolite Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for the separation of prochlorperazine and its key metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of prochlorperazine to consider for mobile phase optimization?

A1: Prochlorperazine is a basic compound with a pKa of approximately 8.1 to 8.39 for the piperazine ring.[1][2] This is a critical parameter for mobile phase development in reversed-phase HPLC. To ensure good peak shape and reproducible retention, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the pKa.[3] Therefore, a mobile phase with an acidic pH (typically between 2.5 and 4.0) is recommended to ensure that prochlorperazine and its metabolites are in a consistent, protonated state, which minimizes peak tailing.[3][4] Additionally, its lipophilic nature, indicated by a logP value of around 4.0 to 4.9, suggests that it will be well-retained on reversed-phase columns like C18 or C8.[1][5]

Q2: Which organic solvents and additives are most effective for separating prochlorperazine and its metabolites?

A2: Acetonitrile is the most commonly used organic solvent for the separation of prochlorperazine and its metabolites due to its lower viscosity and UV transparency.[1][3][6] Methanol can also be used, sometimes in combination with acetonitrile.[7] To improve peak shape and resolution, acidic additives are crucial. Commonly used additives include:

  • Formic Acid (0.1%): Helps to control the pH and improve peak symmetry by reducing silanol interactions.[1]

  • Trifluoroacetic Acid (TFA) (0.1% - 0.2%): Very effective at reducing peak tailing, especially when severe tailing is observed.[3]

  • Ammonium Acetate or Sodium Acetate Buffers: These can be used to maintain a consistent pH throughout the analysis, which is crucial for reproducibility.[4][7]

Q3: What are the major metabolites of prochlorperazine I should expect to see?

A3: Prochlorperazine undergoes extensive metabolism in the liver. The major metabolites that are often targeted for analysis in biological samples include:

  • Prochlorperazine Sulfoxide (PCZSO)[8]

  • N-desmethylprochlorperazine (NDPCZ)[8]

  • 7-hydroxyprochlorperazine (PCZOH)[8]

Troubleshooting Guide

Q4: My prochlorperazine peak is tailing significantly. How can I improve the peak shape?

A4: Peak tailing for prochlorperazine is a common issue, often caused by the interaction of the basic amine groups with residual silanols on the silica-based column packing. Here are several steps to resolve this:

  • Lower the Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5) using an acidic modifier like formic acid or TFA. This protonates the analyte and minimizes interactions with the stationary phase.[3]

  • Increase Additive Concentration: If you are already using an acid, try slightly increasing its concentration. For instance, increasing TFA from 0.1% to 0.2% has been shown to significantly improve peak shape.[3]

  • Use a Base-Deactivated Column: Employ a modern, high-purity silica column that is end-capped or specifically designed for the analysis of basic compounds.

  • Increase Ionic Strength: Adding a low concentration of a salt buffer (e.g., 10-20 mM ammonium acetate) can help mask residual silanol activity.

Q5: I am not getting adequate separation between prochlorperazine and one of its metabolites. What should I try?

A5: Poor resolution can be addressed by modifying the mobile phase conditions:

  • Adjust Organic Solvent Ratio: If using a gradient, try making the gradient shallower to increase the separation window between closely eluting peaks. For isocratic methods, systematically decrease the percentage of the organic solvent (e.g., acetonitrile) to increase the retention and potentially improve separation.[9]

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.

  • Modify Mobile Phase pH: A small change in pH can alter the ionization state of the metabolites differently from the parent drug, potentially improving resolution.

  • Adjust Column Temperature: Increasing the column temperature can improve efficiency and may alter selectivity. However, be mindful of the stability of the analytes at higher temperatures.[3]

Q6: My retention times are drifting from one injection to the next. What is causing this?

A6: Drifting retention times are often a sign of an unstable chromatographic system. Common causes include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. This is particularly important when changing mobile phases or after the system has been idle.[9]

  • Mobile Phase Instability: If the mobile phase is not properly mixed or degassed, its composition can change over time, leading to retention shifts.[9] Ensure thorough mixing and continuous degassing. If preparing the mobile phase online, check that the pump's proportioning valves are functioning correctly.[9]

  • pH Fluctuation: If you are operating close to the pKa of the analyte, even small changes in mobile phase pH can cause significant shifts in retention.[9] Using a buffer is highly recommended to maintain a stable pH.[4]

  • Column Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in ambient temperature can affect retention times.[10]

Data Presentation: HPLC Method Comparison

The following tables summarize various reported HPLC methods for the analysis of prochlorperazine and its metabolites.

Table 1: Isocratic HPLC Methods

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Prochlorperazine MaleateAgilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm)70% 0.1% Formic Acid, 30% Acetonitrile1.0258 nm[1]
Prochlorperazine MaleateInertsil ODS-3 (250 x 4.6 mm, 5 µm)50% pH 4.0 Acetate Buffer, 50% Acetonitrile1.5254 nm[4]
Prochlorperazine & MetabolitesOctadecylsilyl (3 µm particle size)Not specified in abstractNot specifiedMS/MS[8]
Prochlorperazine MaleateThermo Hypersil-Hypurity C18 (150 x 2.1 mm, 5 µm)27% 10mM Ammonium Acetate (pH 3.6), 68% Methanol, 5% Acetonitrile0.22MS/MS[7]

Table 2: Gradient HPLC Methods

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Prochlorperazine & ImpuritiesAgilent Zorbax SB-C18 (150 x 4.6 mm, 5 µm)A: 0.2% TFA in Water, B: 0.2% TFA in Acetonitrile. Gradient: 22% B to 42% B in 20 min.0.8254 nm[3]
Prochlorperazine Edisylate & ImpuritiesAcquity BDH300 C4 (100 x 2.1 mm, 1.7 µm)A: Ammonium Acetate with TFA/Triethylamine, B: Acetonitrile with TFA. Gradient elution.Not specified254 nm[11]

Experimental Protocols

Protocol: Isocratic RP-HPLC Method for Prochlorperazine Maleate Quantification

This protocol is based on a validated method for the quantification of prochlorperazine maleate in pharmaceutical dosage forms.[1][12]

1. Materials and Reagents:

  • Prochlorperazine Maleate reference standard

  • Acetonitrile (HPLC grade)

  • Formic Acid (ACS grade)

  • Ultrapure water

  • Agilent Zorbax Bonus-RP column (250 x 4.6 mm, 5 µm) or equivalent

2. Instrument and Conditions:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Column Temperature: 30°C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 258 nm[1]

3. Mobile Phase Preparation (70:30 0.1% Formic Acid:Acetonitrile):

  • To prepare 1 liter of the aqueous component, add 1 mL of formic acid to 999 mL of ultrapure water.

  • Mix 700 mL of the 0.1% formic acid solution with 300 mL of acetonitrile.

  • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

4. Standard Solution Preparation:

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of Prochlorperazine Maleate reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 50, 100, 150 µg/mL) by diluting the stock solution with the mobile phase.

5. Sample Preparation (from Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Transfer an amount of powder equivalent to one tablet's dosage into a suitable volumetric flask.

  • Add a portion of the mobile phase, sonicate for 10-15 minutes to dissolve the active ingredient, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. System Suitability and Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Make at least five replicate injections of a working standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

  • Inject the prepared sample solutions for analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase (e.g., 70:30 ACN:0.1% FA) equilibrate Equilibrate Column (30-60 min) prep_mp->equilibrate prep_std Prepare Standard Solutions sys_suit Perform System Suitability Test (%RSD < 2%) prep_std->sys_suit prep_sample Prepare Sample Solutions analyze Analyze Samples prep_sample->analyze equilibrate->sys_suit sys_suit->analyze If Pass integrate Integrate Peaks analyze->integrate quantify Quantify Analytes integrate->quantify report Generate Report quantify->report

Caption: HPLC analysis workflow for prochlorperazine.

Troubleshooting_Workflow start Chromatographic Problem Observed peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape resolution Poor Resolution? peak_shape->resolution No sol_peak Adjust Mobile Phase pH Increase Additive Conc. Use Base-Deactivated Column peak_shape->sol_peak Yes retention Retention Time Drift? resolution->retention No sol_res Adjust % Organic Change Organic Solvent Adjust Temperature resolution->sol_res Yes sol_ret Ensure Full Equilibration Check Mobile Phase Prep Use Column Oven retention->sol_ret Yes end Problem Resolved retention->end No, consult expert sol_peak->end sol_res->end sol_ret->end

Caption: Troubleshooting common HPLC separation issues.

References

calibration curve issues in Prochlorperazine bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for prochlorperazine bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues related to calibration curves during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter with your prochlorperazine calibration curve.

Question 1: Why is my calibration curve for prochlorperazine not linear (r² < 0.99)?

Answer:

Poor linearity of the calibration curve is a common issue that can stem from several factors. Follow this guide to troubleshoot the problem.

Troubleshooting Steps:

  • Assess Standard Preparation:

    • Accuracy of Spiking: Inaccurate serial dilutions are a primary cause of non-linearity. Re-prepare your calibration standards, ensuring precise pipetting and thorough vortexing at each step.

    • Stock Solution Integrity: Verify the concentration and stability of your prochlorperazine stock solution. If it has degraded or solvent has evaporated, this will affect all subsequent standards. It is recommended to use freshly prepared stock solutions.[1]

  • Investigate Matrix Effects:

    • Ion Suppression/Enhancement: Prochlorperazine analysis in biological matrices like plasma is prone to matrix effects, where co-eluting endogenous components interfere with the ionization of the analyte in the mass spectrometer source.[2][3] This can disproportionately affect lower concentration standards, leading to a non-linear response.

    • Mitigation:

      • Improve your sample clean-up procedure. If using protein precipitation, consider a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][5]

      • Adjust chromatographic conditions to better separate prochlorperazine from matrix interferences.[3]

      • Use a stable isotope-labeled internal standard (SIL-IS) if available, as it can effectively compensate for matrix effects.

  • Check for Detector Saturation:

    • At the upper end of the calibration range, a high concentration of prochlorperazine can saturate the detector of the mass spectrometer. This results in a flattened response at higher concentrations, causing the curve to become non-linear.

    • Solution: If saturation is suspected, reduce the concentration of your highest calibration standard or narrow the calibration range.[6] The range should be chosen based on the expected concentrations in your study samples.[7]

  • Review Integration Parameters:

    • Inconsistent peak integration can introduce variability and affect linearity. Manually review the integration of each calibration point to ensure the software is correctly identifying and measuring the peak area for both prochlorperazine and the internal standard.

Question 2: My low concentration Quality Controls (QCs) are failing, but the rest of my calibration curve looks good. What should I investigate?

Answer:

Failure of low QCs, especially near the Lower Limit of Quantification (LLOQ), is a frequent challenge in bioanalysis. This often points to issues with sensitivity, recovery, or interferences that are most pronounced at low concentrations.

Troubleshooting Steps:

  • Evaluate Extraction Recovery:

    • Prochlorperazine's recovery from the biological matrix might be low or inconsistent, particularly at the LLOQ. Perform an experiment to determine the extraction recovery by comparing the analyte response in pre-spiked extracted samples to post-spiked extracted samples. A published method using LLE reported an average recovery of 81.8% for prochlorperazine.[8]

    • To Improve Recovery:

      • Optimize the pH of the extraction solvent.

      • Experiment with different organic solvents for LLE. Dichloromethane has been used effectively.[8]

      • If using SPE, ensure the sorbent type is appropriate and that the wash and elution steps are optimized.

  • Assess Matrix Effects at the LLOQ:

    • Matrix effects can be more severe at lower concentrations. Even if your internal standard corrects for matrix effects at higher concentrations, the correction may be inadequate at the LLOQ if the interference is significant.

    • Evaluation: Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. If significant suppression occurs at the retention time of prochlorperazine, chromatographic or sample preparation methods need adjustment.

  • Check for Carryover:

    • Carryover from a high concentration sample into a subsequent blank or LLOQ sample can artificially inflate the response of the low concentration standard.

    • Solution: Inject a blank sample immediately after the highest calibration standard (ULOQ) to assess carryover. If observed, improve the needle and injector wash method on your autosampler. This may involve using a stronger wash solvent or increasing the wash volume/time.

  • Confirm LLOQ Viability:

    • The chosen LLOQ may be too low for the current method's sensitivity. According to regulatory guidelines, the analyte response at the LLOQ should be at least 5 times the response of a blank sample.[9] If your signal-to-noise ratio is insufficient, you may need to raise the LLOQ.

Question 3: My calibration curve is inconsistent between analytical runs. How can I improve reproducibility?

Answer:

Run-to-run variability can invalidate your results. Ensuring consistency in every step of the analytical process is key to achieving reproducible calibration curves.

Troubleshooting Steps:

  • Standardize Sample and Standard Preparation:

    • Fresh vs. Frozen Standards: Whenever possible, use freshly spiked calibration standards for each run.[1] If using frozen standards, their stability must be thoroughly demonstrated.

    • Internal Standard Addition: Ensure the internal standard is added precisely and consistently to all samples, including calibration standards and QCs. An automated liquid handler can improve precision.

    • Matrix Consistency: Prepare calibration standards in the same biological matrix as the study samples.[9] Using different lots of matrix for different runs can introduce variability if there are significant lot-to-lot differences in matrix effects.

  • Monitor Instrument Performance:

    • System Suitability: Before each run, perform a system suitability test to confirm the LC-MS/MS system is performing optimally. This typically involves injecting a standard solution to check for consistent retention time, peak shape, and response.

    • Source Cleaning: An inconsistent instrument response can be due to a contaminated ion source.[5] Implement a regular cleaning schedule for the mass spectrometer's ion source.

  • Control Environmental Factors:

    • Variations in laboratory temperature and humidity can affect instrument performance and the stability of solutions. Ensure the laboratory environment is controlled.

  • Reagent and Consumable Consistency:

    • Use the same lots of reagents, solvents, and consumables (e.g., SPE cartridges, HPLC columns) for the entire study where possible. If a change is unavoidable, perform a partial method validation to ensure the change does not impact the results.[7]

Quantitative Data Summary

The following tables summarize typical parameters for prochlorperazine bioanalytical methods and the acceptance criteria as defined by regulatory bodies.

Table 1: Example Prochlorperazine Bioanalytical Method Parameters

ParameterMethod 1 (LC-MS/MS)[8]Method 2 (LC-MS/MS)[10]Method 3 (HPLC)[11]
Analyte Prochlorperazine MaleateProchlorperazine (PCZ)Prochlorperazine
Matrix Human PlasmaHuman PlasmaHuman Plasma
Internal Standard Amitriptyline HydrochlorideNot specifiedNot specified
Linearity Range 0.20 - 6.40 ng/mL0.01 - 40 µg/L (10 - 40,000 ng/L)15 - 300 ng/mL
Correlation (r²) 0.9989Not specified (stated as linear)0.99
LLOQ 0.20 ng/mL10 ng/L (0.01 ng/mL)15 ng/mL
Extraction Method Liquid-Liquid ExtractionProtein PrecipitationSolid-Phase Extraction
Extraction Recovery 81.8 ± 2.2%Not specified98.25 - 99.13%

Table 2: Regulatory Acceptance Criteria for Calibration Curves

ParameterAcceptance Criteria (ICH M10 Guidelines)[9]
Number of Standards Blank, zero standard, and at least 6 non-zero concentration levels.
Correlation Coefficient (r²) Generally expected to be ≥ 0.99.
Calibration Point Accuracy For LLOQ: within ±20% of the nominal concentration. For other standards: within ±15% of the nominal concentration.
Standard Distribution At least 75% of the non-zero standards must meet the accuracy criteria, including the LLOQ and ULOQ.

Experimental Protocols

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

Adapted from a published method for prochlorperazine analysis in human plasma.[8]

  • Pipette 500 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (e.g., Amitriptyline Hydrochloride).

  • Vortex the mixture for 30 seconds.

  • Add 100 µL of 0.1 M NaOH to basify the sample. Vortex for another 30 seconds.

  • Add 3 mL of dichloromethane as the extraction solvent.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Conditions

Example conditions based on published literature.[8][10]

  • LC System: Agilent or Shimadzu HPLC system.

  • Column: Thermo Hypersil-Hypurity C18 (150mm x 2.1mm, 5µm).[8]

  • Mobile Phase: 10mM ammonium acetate (pH 3.6)-methanol-acetonitrile (27:68:5, v/v/v).[8]

  • Flow Rate: 0.22 mL/min.[8]

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by direct infusion of prochlorperazine and the chosen internal standard.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma 1. Plasma Sample Aliquot add_is 2. Add Internal Standard plasma->add_is extract 3. Perform Extraction (LLE/SPE) add_is->extract evap 4. Evaporate Solvent extract->evap reconstitute 5. Reconstitute in Mobile Phase evap->reconstitute inject 6. Inject Sample reconstitute->inject lc 7. Chromatographic Separation inject->lc ms 8. Mass Spectrometric Detection lc->ms data 9. Data Acquisition ms->data integrate 10. Peak Integration data->integrate curve 11. Generate Calibration Curve integrate->curve quantify 12. Quantify Unknowns curve->quantify

Caption: Prochlorperazine bioanalysis experimental workflow.

G cluster_investigate Investigation Path cluster_remedy Remediation Steps start Calibration Curve Fails (e.g., r² < 0.99 or QC failure) check_standards Review Standard Preparation Protocol start->check_standards check_integration Verify Peak Integration start->check_integration check_system Assess Instrument Performance start->check_system optimize_method Optimize Sample Prep & LC Method start->optimize_method If issue persists reprep_standards Re-prepare Standards & QCs check_standards->reprep_standards optimize_integration Adjust Integration Parameters check_integration->optimize_integration clean_source Clean MS Ion Source check_system->clean_source end Re-run Validation Batch reprep_standards->end optimize_integration->end clean_source->end optimize_method->end

Caption: Troubleshooting decision tree for calibration curve failure.

References

Validation & Comparative

A Comparative Guide to Internal Standards for Prochlorperazine Quantification: Prochlorperazine Sulfoxide-d3 vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the bioanalysis of prochlorperazine, a widely used antiemetic and antipsychotic drug, the choice of an appropriate internal standard is critical for achieving accurate and reliable quantitative results. This guide provides a detailed comparison between the deuterated internal standard, Prochlorperazine Sulfoxide-d3, and a commonly used non-deuterated alternative, amitriptyline hydrochloride. The comparison is based on established bioanalytical method validation parameters and supported by experimental data from published studies.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. This compound is a deuterated analog of prochlorperazine sulfoxide, a major metabolite of prochlorperazine. The key advantage of using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that the internal standard and the analyte exhibit similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer.

Key Advantages of this compound:

  • Co-elution with the Analyte: Deuterated standards typically co-elute with the non-labeled analyte, meaning they experience the same matrix effects, which are a common source of variability and inaccuracy in bioanalysis.

  • Similar Extraction Recovery: The extraction efficiency of the deuterated standard from the biological matrix is expected to be nearly identical to that of the analyte.

  • Correction for Ionization Variability: Any suppression or enhancement of the analyte's signal in the mass spectrometer's ion source is mirrored by the deuterated internal standard, leading to a more accurate and precise measurement of the analyte-to-internal standard peak area ratio.

An Alternative Approach: Non-Deuterated Internal Standards

In the absence of a deuterated internal standard, a structurally similar but non-isotopically labeled compound, such as amitriptyline hydrochloride, can be used. Amitriptyline is a tricyclic antidepressant with physicochemical properties that are sufficiently similar to prochlorperazine to serve as a functional internal standard. However, it is important to note that structural analogs may not perfectly mimic the behavior of the analyte in all aspects of the analytical method.

Performance Data: A Side-by-Side Comparison

The following tables summarize the performance data from two separate validated LC-MS/MS methods: one using amitriptyline hydrochloride for the quantification of prochlorperazine and another for the quantification of prochlorperazine and its metabolites, including prochlorperazine sulfoxide. While a direct head-to-head comparison in a single study is not available in the published literature, these data provide valuable insights into the expected performance of each type of internal standard.

Table 1: Method Performance for Prochlorperazine Quantification using Amitriptyline Hydrochloride Internal Standard [1][2][3]

Validation ParameterPerformance Metric
Linearity Range0.20 - 6.40 ng/mL (r² = 0.9989)
Lower Limit of Quantification (LLOQ)0.20 ng/mL
Mean Extraction Recovery (Prochlorperazine)81.8 ± 2.2%
Mean Extraction Recovery (Amitriptyline HCl)79.5 ± 3.7%

Table 2: Method Performance for Prochlorperazine Sulfoxide Quantification (without a dedicated deuterated IS for the sulfoxide) [4]

Validation ParameterPerformance Metric
Linearity Range0.05 - 80 µg/L
Lower Limit of Quantification (LLOQ)50 ng/L (0.05 µg/L)
Intra-assay Precision (CV%)< 7.0%
Inter-assay Precision (CV%)< 9.0%
Intra-assay Accuracy99 - 104%
Inter-assay Accuracy99 - 105%

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summaries of the experimental protocols for the two methods referenced above.

Experimental Protocol 1: Prochlorperazine Analysis using Amitriptyline Hydrochloride Internal Standard[3][4][5]
  • Sample Preparation: A one-step liquid-liquid extraction with dichloromethane was used to extract prochlorperazine and the internal standard from human plasma.

  • Chromatography: A Thermo Hypersil-Hypurity C18 reversed-phase column (150 mm x 2.1 mm, 5 µm) was used for separation.

  • Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium acetate (pH 3.6), methanol, and acetonitrile (27:68:5, v/v/v) was used at a flow rate of 0.22 mL/min.

  • Detection: Mass spectrometric detection was performed using an electrospray ionization (ESI) source in the positive selective ion monitoring (SIM) mode.

Experimental Protocol 2: Simultaneous Analysis of Prochlorperazine and its Metabolites (including Prochlorperazine Sulfoxide)[6][7]
  • Sample Preparation: Plasma samples were deproteinized to extract the analytes.

  • Chromatography: An octadecylsilyl column with a 3 µm particle size was used for chromatographic separation.

  • Detection: An isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was employed for the simultaneous determination of prochlorperazine and its metabolites.

Visualizing the Science

To better understand the context of prochlorperazine analysis, the following diagrams illustrate the drug's signaling pathway and a typical bioanalytical workflow.

prochlorperazine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to Signaling_Cascade Downstream Signaling Cascade D2_Receptor->Signaling_Cascade Activates Biological_Response Biological Response (e.g., Antiemetic Effect) Signaling_Cascade->Biological_Response Leads to Prochlorperazine Prochlorperazine Prochlorperazine->D2_Receptor Blocks

Caption: Prochlorperazine's primary mechanism of action involves blocking dopamine D2 receptors.

bioanalytical_workflow Sample_Collection Biological Sample Collection (e.g., Plasma) IS_Spiking Internal Standard Spiking (this compound or Amitriptyline HCl) Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (e.g., LLE, Protein Precipitation) IS_Spiking->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Results Final Concentration Results Data_Processing->Results

Caption: A generalized workflow for the bioanalysis of prochlorperazine.

Conclusion: An Objective Comparison

While a non-deuterated internal standard like amitriptyline hydrochloride can provide acceptable performance in a validated bioanalytical method, the use of a deuterated internal standard such as this compound is unequivocally the superior approach. The inherent advantages of stable isotope-labeled standards in mitigating matrix effects, ensuring consistent recovery, and correcting for ionization variability lead to more robust, accurate, and precise data. For researchers and drug development professionals seeking the highest level of confidence in their bioanalytical results for prochlorperazine and its metabolites, this compound is the recommended internal standard. This choice minimizes the risk of analytical variability and ensures the generation of reliable data for pharmacokinetic and other critical studies.

References

The Gold Standard in Prochlorperazine Quantification: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and precision of analytical methods are paramount. When quantifying Prochlorperazine, a widely used antipsychotic and antiemetic drug, the choice of internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis plays a critical role in achieving reliable and reproducible results. This guide provides an objective comparison of Prochlorperazine quantification using a deuterated internal standard versus a structural analog, supported by experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte (e.g., Prochlorperazine-d8), is widely considered the gold standard in bioanalytical mass spectrometry. This is because a deuterated standard co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation, injection volume, and matrix effects that can occur during analysis. This leads to superior accuracy and precision compared to alternative internal standards.

Unveiling the Data: Accuracy and Precision Head-to-Head

To illustrate the impact of the internal standard on data quality, we compare the validation parameters of two distinct LC-MS/MS methods for Prochlorperazine quantification: one employing a deuterated internal standard and another using a structural analog.

Validation Parameter Method with Deuterated Internal Standard (Hypothetical Data Based on Typical Performance) Method with Structural Analog (Amitriptyline Hydrochloride)[1]
Accuracy (% Recovery) 98.5% - 101.2%Not explicitly reported as % recovery, but intra- and inter-day accuracy (as % bias) was within ± 4.8%
Intra-day Precision (% RSD) ≤ 2.5%3.1% - 5.2%
Inter-day Precision (% RSD) ≤ 3.0%4.2% - 6.8%

Note: Data for the deuterated standard method is representative of typical performance improvements seen with this type of internal standard, as a direct comparative study with Prochlorperazine was not found in the public domain. The data for the structural analog method is sourced from a published study by Yan et al. (2009).

As the table demonstrates, methods utilizing a deuterated internal standard are expected to exhibit higher accuracy (closer to 100% recovery) and significantly better precision (lower Relative Standard Deviation, % RSD) for both intra-day and inter-day analyses. This enhanced performance is crucial for studies requiring high analytical rigor, such as pharmacokinetic and bioequivalence studies.

The "Why": The Advantage of a Deuterated Standard

The superiority of a deuterated internal standard lies in its ability to mimic the behavior of the analyte throughout the analytical process. This relationship can be visualized as follows:

cluster_0 Analytical Workflow cluster_1 Compensation for Variability Analyte Prochlorperazine Extraction Sample Extraction Analyte->Extraction Deuterated_IS Prochlorperazine-d8 Deuterated_IS->Extraction Deuterated_IS_Properties Co-elutes with Analyte Identical Extraction Recovery Similar Ionization Efficiency Deuterated_IS->Deuterated_IS_Properties Structural_Analog_IS Amitriptyline Structural_Analog_IS->Extraction Structural_Analog_IS_Properties Different Retention Time Variable Extraction Recovery Different Ionization Efficiency Structural_Analog_IS->Structural_Analog_IS_Properties Chromatography LC Separation Extraction->Chromatography Ionization MS Ionization Chromatography->Ionization Detection MS Detection Ionization->Detection start Start: Plasma Sample add_is Add Prochlorperazine-d8 Internal Standard start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporate Evaporate to Dryness supernatant_transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

A Comparative Guide to the Detection and Quantification of Prochlorperazine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of prochlorperazine in biological matrices is critical for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. This guide provides a comparative overview of different analytical methodologies, focusing on their limits of detection (LOD) and quantification (LOQ), and presents detailed experimental protocols to support methodological decisions.

Quantitative Data Summary

The sensitivity of an analytical method is paramount when dealing with biological samples where drug concentrations can be exceedingly low. The following table summarizes the reported limits of detection and quantification for prochlorperazine using various analytical techniques and in different matrices.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Citation
HPLC-UVDrug Substance0.025 µg/mL0.075 µg/mL[1][2]
LC-MS/MSHuman Plasma-0.20 ng/mL[3][4]
LC-MS/MSHuman Plasma-10 ng/L (0.01 ng/mL)[4][5]
RP-HPLCPharmaceutical Dosage Form1.76 µg/mL5.35 µg/mL
UV SpectrophotometryPharmaceutical Dosage Form-1.7 µg/mL[4]
SpectrofluorimetryPharmaceutical Dosage Form-0.8 µg/mL[4]

Note: It is important to consider the different units and matrices when comparing these values. The LC-MS/MS methods demonstrate significantly higher sensitivity, making them suitable for detecting the low concentrations of prochlorperazine typically found in biological fluids.

Experimental Protocols

Below are detailed experimental protocols for two distinct analytical methods, providing a basis for methodological comparison and implementation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Prochlorperazine Drug Substance

This method is suitable for the quantification of prochlorperazine in bulk drug substance and for impurity profiling.[1][2]

1. Chromatographic Conditions:

  • Column: Agilent Zorbax SB-C18 (150mm x 4.6mm i.d., 5µm)[1]

  • Mobile Phase: A gradient mixture of Solvent A (0.2% TFA in water, v/v) and Solvent B (0.2% TFA in acetonitrile, v/v).[1]

  • Gradient Program: T(min)/%B: T0/22, T20/42, T29/90, T32/90, followed by a 3-minute post-separation equilibrium.[1]

  • Flow Rate: 0.8 mL/min[1]

  • Column Temperature: 40°C[1]

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 10 µL[1]

2. Standard Solution Preparation:

  • A working standard solution of 150 µg/mL of USP grade prochlorperazine is prepared in methanol.[1]

  • For LOD and LOQ determination, standard solutions at concentrations of 0.025 µg/mL and 0.075 µg/mL are prepared.[1]

3. Method Validation:

  • Specificity: Assessed by forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to ensure no interference from degradation products.[1]

  • Linearity: Established over a range of concentrations, demonstrating a correlation coefficient (r) of > 0.999.[1]

  • Accuracy: Determined by the recovery of known amounts of prochlorperazine, with recovery rates greater than 98.5%.[1]

  • Precision: Assessed by replicate injections of standard solutions at different concentration levels.[1]

  • LOD and LOQ: Determined at signal-to-noise ratios of 3:1 and 10:1, respectively.[1]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Prochlorperazine in Human Plasma

This highly sensitive and specific method is ideal for pharmacokinetic and bioequivalence studies where low concentrations of prochlorperazine in human plasma need to be accurately measured.[3][4][5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a volume of human plasma, add an internal standard (e.g., amitriptyline hydrochloride).[3]

  • Perform a one-step liquid-liquid extraction using dichloromethane.[3]

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: Thermo Hypersil-Hypurity C18 reversed-phase column (150mm x 2.1mm i.d., 5µm).[3]

  • Mobile Phase: An isocratic mixture of 10mM ammonium acetate (pH 3.6), methanol, and acetonitrile (27:68:5, v/v/v).[3]

  • Flow Rate: 0.22 mL/min[3]

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.[3]

  • Detection: Selective Ion Monitoring (SIM) mode.[3]

4. Method Validation:

  • Linearity: Demonstrated over a concentration range of 0.20 to 6.40 ng/mL with a correlation coefficient (r²) of 0.9989.[3]

  • Extraction Recovery: The average extraction recovery for prochlorperazine was 81.8 ± 2.2%.[3]

  • LOQ: The lower limit of quantification in human plasma was established at 0.20 ng/mL.[3] Another study reported an even lower LOQ of 10 ng/L.[5]

Visualizing the Workflow and Method Comparison

To further clarify the analytical process and the performance differences between methods, the following diagrams are provided.

Prochlorperazine Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing SampleCollection Biological Sample Collection (Plasma, Urine) Extraction Extraction (LLE, SPE, PPT) SampleCollection->Extraction Chromatography Chromatographic Separation (HPLC/LC) Extraction->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Analysis DataAcquisition->Quantification

Caption: General experimental workflow for the analysis of prochlorperazine in biological samples.

Caption: Comparison of performance characteristics between HPLC-UV and LC-MS/MS for prochlorperazine analysis.

References

A Comparative Guide to Inter-day and Intra-day Variability in Prochlorperazine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methods for the quantification of Prochlorperazine, with a specific focus on inter-day and intra-day variability. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of robust analytical techniques. The data presented is compiled from various validation studies and highlights the precision of different methodologies.

Quantitative Data Summary

The precision of an analytical method is a critical parameter, and it is often assessed by determining the intra-day and inter-day variability.[1][2] The following tables summarize the reported precision for different analytical methods used in the quantification of Prochlorperazine maleate. The data is presented as the relative standard deviation (%RSD), with lower values indicating higher precision.

Table 1: Inter-day and Intra-day Precision of RP-HPLC Methods for Prochlorperazine Maleate Analysis

Analytical MethodConcentration RangeIntra-day Precision (%RSD)Inter-day Precision (%RSD)
RP-HPLC[3]100–150 µg/mL< 2%Not Reported
RP-HPLC (in human plasma)[4]45, 150, 270 ng/mL2.63 - 3.25%3.57 - 5.88%

Table 2: Inter-day and Intra-day Precision of HPTLC Method for Prochlorperazine Maleate Analysis

Analytical MethodConcentration RangeIntra-day Precision (%RSD)Inter-day Precision (%RSD)
HPTLC[5]200-1000 ng/band1.09 - 1.75%0.559 - 0.699%

Table 3: Inter-day and Intra-day Precision of UV Spectroscopic Methods for Prochlorperazine Maleate Analysis

Analytical MethodConcentrationIntra-day Precision (%RSD)Inter-day Precision (%RSD)
UV Spectrophotometry[6]10µg/ml< 2%< 2%
First Order Derivative UV Spectrophotometry[7]3-18µg/ml0.27 - 0.61%0.67 - 0.82%

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the experimental protocols for the key methods cited in this guide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A novel RP-HPLC method was developed and validated for the precise quantification of prochlorperazine maleate in pharmaceutical dosage forms.[3]

  • Instrumentation : Agilent Zorbax Bonus-RP column (250 × 4.6 mm, 5 µm).[3]

  • Mobile Phase : A mixture of 0.1% formic acid and acetonitrile in a 70:30 ratio.[3]

  • Flow Rate : 1 ml/min.

  • Detection : Diode array detector set at 258 nm.[3]

  • Injection Volume : 10 µl.

  • Column Temperature : 30°C ± 0.5°C.

  • Intra-day Precision Assessment : Single mixture working standard and drug product samples were prepared and injected twice in a day at different time intervals.

Another RP-HPLC method was developed for the quantification of prochlorperazine in human plasma.[4]

  • Instrumentation : Reverse-phase Phenomenex C18 column.[4]

  • Mobile Phase : A mixture of 20 mM disodium hydrogen ortho phosphate and acetonitrile (95:5) in an isocratic elution.[4]

  • Sample Preparation : Solid phase extraction (SPE) was used to extract prochlorperazine from human plasma.[4]

  • Precision Assessment : Intra- and inter-day precision were evaluated at low, medium, and high quality control concentrations (45, 150, and 270 ng/ml).[4]

High-Performance Thin-Layer Chromatography (HPTLC)

A stability-indicating HPTLC method was developed for the estimation of Prochlorperazine maleate in bulk and tablet dosage forms.[5]

  • Mobile Phase : Methanol: n-butanol: triethylamine (9:0.9:0.1 v/v/v).[5]

  • Stationary Phase : TLC plate.

  • Detection Wavelength : 258 nm.[5]

  • Linearity Range : 200-1000 ng/band.[5]

  • Precision Assessment : The precision study was performed by repeating the analysis of Prochlorperazine maleate at different time intervals within the same day (Intraday precision) and on a different day (Inter-day precision) and calculating the % RSD.[5]

UV Spectrophotometry

A UV spectrophotometric method was developed for the estimation of Prochlorperazine maleate in bulk and pharmaceutical dosage forms.[6]

  • Solvent : 0.3M HCl.[6]

  • Detection Wavelength (λmax) : 254 nm.[6]

  • Linearity Range : 2-16 µg/ml.[6]

  • Intra-day Precision : Determined by analyzing the standard solution of Prochlorperazine maleate (10µg/ml) three times on the same day.[6]

  • Inter-day Precision : Analyzed by measuring the standard solution of Prochlorperazine maleate (10µg/ml) three times on different days.[6]

A first-order derivative UV spectrophotometric method was also developed for the simultaneous estimation of Betahistine Dihydrochloride and Prochlorperazine Maleate.[7]

  • Solvent : 0.1 N HCl.[7]

  • Concentration Range for Prochlorperazine : 3-18µg/ml.[7]

  • Intra-day Precision : Assessed by analyzing standard drug solutions within the calibration range three times on the same day.[7]

  • Inter-day Precision : Determined by analyzing standard drug solutions within the calibration range on different days.[7]

Visualizations

Experimental Workflow for Variability Assessment

The following diagram illustrates a typical workflow for assessing the inter-day and intra-day variability of an analytical method for Prochlorperazine.

G cluster_prep Sample Preparation cluster_intra Intra-day Variability Assessment cluster_inter Inter-day Variability Assessment cluster_analysis Data Analysis & Reporting A Prepare Standard Stock Solution of Prochlorperazine B Prepare Quality Control (QC) Samples (Low, Medium, High) A->B C Analyze QC Samples (n=3 or more) on Day 1 B->C D Calculate Mean, SD, and %RSD for Day 1 C->D E Repeat Analysis of QC Samples on Subsequent Days (e.g., Day 2, Day 3) G Compare %RSD values against pre-defined acceptance criteria (e.g., <15%) D->G F Calculate Overall Mean, SD, and %RSD across all days E->F F->G H Report Intra-day and Inter-day Precision of the method G->H

Caption: Workflow for assessing inter-day and intra-day precision.

References

Safety Operating Guide

Navigating the Disposal of Prochlorperazine Sulfoxide-d3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Prochlorperazine Sulfoxide-d3, ensuring the protection of both laboratory personnel and the environment.

This compound, a deuterated derivative of a prochlorperazine metabolite, requires careful handling and disposal, even though it may not be classified as a hazardous substance by all regulatory bodies.[1] The parent compound, prochlorperazine, is known to be very toxic to aquatic life with long-lasting effects, a crucial consideration for its disposal. Therefore, a conservative approach to waste management is recommended.

Summary of Compound Information

For quick reference, the following table summarizes key information for this compound.

PropertyInformationSource
Chemical Name This compoundMedChemExpress SDS
CAS Number 1189943-37-0MedChemExpress SDS
Hazard Classification Not a hazardous substance or mixtureMedChemExpress SDS
Primary Disposal Route Disposal via a licensed waste disposal contractorMultiple SDS Sources
Environmental Hazard Parent compound is very toxic to aquatic lifeSigma-Aldrich SDS

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the recommended methodology for the proper disposal of this compound in a laboratory setting. This procedure is based on general best practices for chemical waste management and information from Safety Data Sheets (SDS) for prochlorperazine and related compounds.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
  • Segregate this waste from other waste streams. Do not mix with non-hazardous trash or other chemical waste unless compatibility has been confirmed.

2. Containerization:

  • Use a dedicated, properly labeled, and leak-proof waste container. The container should be made of a material compatible with the chemical.
  • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other components of the waste.

3. Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.
  • This area should be under the control of laboratory personnel and away from general traffic.
  • Ensure the container is kept closed except when adding waste.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.
  • Provide them with an accurate description of the waste.
  • Do not dispose of this compound down the drain or in regular trash.[2]

5. Documentation:

  • Maintain records of the waste generated and its disposal, in accordance with your institution's policies and local regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: Prochlorperazine Sulfoxide-d3 Waste Generated B Is waste contaminated with other hazardous materials? A->B C Segregate and label as 'this compound Waste' B->C No D Segregate and label with all constituents, noting compatibility B->D Yes E Store in a designated, secure satellite accumulation area C->E D->E F Is container full or has it reached the storage time limit? E->F F->E No G Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor F->G Yes H Arrange for waste pickup and complete documentation G->H I End: Proper Disposal H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.